17-Phenyl-18,19,20-trinor-pgd2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQGPAZDRCBBLD-YTCWWFNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109103 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-91-7 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Phenyl-tri-norprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 17-Phenyl-18,19,20-trinor-prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of prostaglandin (B15479496) D2 (PGD2). This technical guide delineates its mechanism of action based on available preclinical data. The compound exhibits a distinct pharmacological profile, characterized by potent activity at contractile prostanoid receptors, likely the CRTH2 (DP2) and/or Thromboxane (TP) receptors, while demonstrating minimal to no activity at the classic DP1 receptor. This differential activity suggests its potential as a selective tool for probing the physiological and pathological roles of these specific receptor systems. This document provides a comprehensive overview of its biological effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.
Introduction
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key lipid mediator in various physiological and pathological processes, including inflammation, allergy, and sleep regulation. Its biological effects are mediated through two primary G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) and smooth muscle relaxation, while CRTH2 activation is coupled to Gαi, leading to a decrease in cAMP and the mobilization of intracellular calcium, often resulting in cell migration and activation.
17-Phenyl-18,19,20-trinor-PGD2 is a chemically stable analog of PGD2 where the terminal three carbons of the ω-chain are replaced by a phenyl group. This modification significantly alters its receptor interaction profile, making it a valuable pharmacological tool for dissecting the distinct signaling pathways of PGD2.
Pharmacological Profile
The primary mechanism of action of 17-phenyl-trinor-PGD2 is characterized by its selective agonist activity at contractile prostanoid receptors, with a notable lack of activity at the DP1 receptor.
Receptor Activity
DP1 Receptor: Multiple lines of evidence from functional assays indicate that 17-phenyl-trinor-PGD2 is virtually inactive as an agonist at the DP1 receptor. In studies using human platelets, where PGD2 potently inhibits aggregation via DP1 receptor-mediated cAMP elevation, 17-phenyl-trinor-PGD2 showed no significant inhibitory effect.[1] Similarly, in rat peritoneal mast cells, a system where DP1 activation leads to increased cAMP, this analog was found to be inactive.[1] Furthermore, it failed to induce relaxation in the rabbit transverse stomach strip, a classic bioassay for DP1-mediated smooth muscle relaxation.[1]
CRTH2 (DP2) and TP Receptors: In contrast to its inactivity at the DP1 receptor, 17-phenyl-trinor-PGD2 demonstrates potent agonist activity in tissues where prostanoid-induced contraction is mediated by CRTH2 and/or TP receptors. It was shown to contract guinea-pig tracheal ring chains and helical strips of the dog cerebral artery with a potency nearly equal to that of PGD2.[1] Additionally, studies on human eosinophils, which express the CRTH2 receptor, have shown that 17-phenyl-trinor-PGD2 can stimulate cellular activation, including CD11b expression and actin polymerization, although it is less potent than the endogenous ligand PGD2.
Quantitative Pharmacological Data
| Assay System | Agonist/Antagonist Activity | Potency/Efficacy | Receptor(s) Implicated | Reference |
| ADP-induced Human Platelet Aggregation | Inhibitor (Conflicting Data) | IC50 = 8.4 µM | DP1 | [2] |
| ADP-induced Human Platelet Aggregation | Virtually Inactive | - | DP1 | [1] |
| cAMP Accumulation (Rat Mast Cells) | Virtually Inactive | - | DP1 | [1] |
| Rabbit Stomach Strip Relaxation | Virtually Inactive | - | DP1 | [1] |
| Guinea-Pig Tracheal Ring Contraction | Agonist | Almost equal potency to PGD2 | CRTH2 / TP | [1] |
| Dog Cerebral Artery Contraction | Agonist | Almost equal potency to PGD2 | CRTH2 / TP | [1] |
| Human Eosinophil CD11b Expression | Agonist | Less potent than PGD2 | CRTH2 | |
| Cyclic AMP Accumulation | Weak Agonist | - | - | [2] |
Signaling Pathways
Based on its observed biological activities, 17-phenyl-trinor-PGD2 is proposed to activate signaling pathways downstream of the CRTH2 and/or TP receptors, while not engaging the DP1 receptor pathway.
Proposed Signaling Mechanism
The diagram below illustrates the proposed differential signaling of 17-phenyl-trinor-PGD2 compared to the natural ligand, PGD2.
References
In-Depth Technical Guide: Biological Activity of 17-phenyl trinor PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor Prostaglandin (B15479496) D2 (17-phenyl trinor PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a key lipid mediator involved in a wide range of physiological and pathological processes.[1] Like its parent compound, 17-phenyl trinor PGD2 exerts its biological effects through interaction with specific G-protein coupled receptors (GPCRs), primarily the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This modification, the substitution of the terminal three carbons of the omega side chain with a phenyl group, is designed to increase the metabolic stability and potency of the molecule.[2] This guide provides a comprehensive overview of the biological activity of 17-phenyl trinor PGD2, with a focus on its receptor interactions, downstream signaling pathways, and functional effects.
Core Biological Activities
The primary reported biological activities of 17-phenyl trinor PGD2 are the potent inhibition of platelet aggregation and a weak agonistic effect on cyclic AMP (cAMP) accumulation.[1]
Inhibition of Platelet Aggregation
17-phenyl trinor PGD2 is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] This activity is significant as platelet aggregation is a critical process in hemostasis and thrombosis.
Modulation of Cyclic AMP Levels
17-phenyl trinor PGD2 has been described as a weak agonist of cyclic AMP (cAMP) accumulation.[1] The modulation of intracellular cAMP is a key signaling mechanism for many GPCRs, including the DP1 receptor, which is coupled to the stimulatory G-protein (Gs) that activates adenylyl cyclase to produce cAMP.[3][4][5]
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of 17-phenyl trinor PGD2.
| Biological Activity | Parameter | Value | Cell/System | Reference |
| Inhibition of ADP-induced Platelet Aggregation | IC50 | 8.4 µM | Human Platelets | [1] |
| Cyclic AMP Accumulation | Activity | Weak Agonist | Not Specified | [1] |
Receptor Interaction and Signaling Pathways
Prostaglandin D2 and its analogs mediate their effects through two primary receptors, DP1 and CRTH2/DP2, which often have opposing downstream effects.
DP1 Receptor Signaling
The DP1 receptor is a Gs-protein coupled receptor.[3][4] Activation of DP1 by an agonist like PGD2 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6] In the context of platelets, activation of the DP1 receptor and subsequent increase in cAMP is associated with the inhibition of platelet aggregation.
CRTH2/DP2 Receptor Signaling
The CRTH2/DP2 receptor is coupled to a Gi-protein.[7][8] Upon agonist binding, the Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This receptor is primarily involved in pro-inflammatory responses, including the chemotaxis of Th2 cells, eosinophils, and basophils.[9][10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of 17-phenyl trinor PGD2 and related compounds are provided below.
ADP-Induced Platelet Aggregation Assay
This protocol is a standard method for assessing platelet function and the effect of inhibitory compounds.
Objective: To measure the ability of 17-phenyl trinor PGD2 to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human blood anticoagulated with 3.8% trisodium (B8492382) citrate (B86180).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
17-phenyl trinor PGD2 dissolved in a suitable solvent (e.g., DMSO).
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette a known volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes while stirring.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
To test the inhibitory effect, pre-incubate the PRP with various concentrations of 17-phenyl trinor PGD2 or vehicle control for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of 17-phenyl trinor PGD2.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the ADP-induced platelet aggregation.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the effect of a compound on the intracellular levels of cAMP, indicating its interaction with Gs or Gi-coupled receptors.
Objective: To measure the agonistic activity of 17-phenyl trinor PGD2 on cAMP accumulation.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with the DP1 receptor).
-
Cell culture medium and reagents.
-
17-phenyl trinor PGD2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or other formats).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the receptor of interest under standard conditions.
-
Seed the cells into a multi-well plate (e.g., 96-well) at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) at 37°C to prevent the degradation of newly synthesized cAMP.
-
Add different concentrations of 17-phenyl trinor PGD2 or a known agonist (positive control) to the wells. Include a vehicle control (negative control).
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit. This typically involves a competitive binding principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Read the signal (e.g., absorbance, fluorescence, or luminescence) on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of 17-phenyl trinor PGD2 for the DP1 and CRTH2/DP2 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (DP1 or CRTH2/DP2).
-
A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]-PGD2).
-
17-phenyl trinor PGD2 (unlabeled competitor).
-
A non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes and resuspend them in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes or a multi-well plate, add a fixed amount of cell membranes.
-
Add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor, 17-phenyl trinor PGD2.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration apparatus. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summary and Future Directions
17-phenyl trinor PGD2 is a synthetic prostaglandin analog with demonstrated biological activity, most notably as a potent inhibitor of ADP-induced platelet aggregation. Its weak agonism of cAMP suggests an interaction with the DP1 receptor, which is consistent with its anti-platelet aggregation effect. However, a complete understanding of its biological profile requires further investigation.
Future research should focus on:
-
Determining the specific binding affinities (Ki) of 17-phenyl trinor PGD2 for both the DP1 and CRTH2/DP2 receptors. This would clarify its receptor selectivity and help to interpret its functional effects.
-
Quantifying its potency as a cAMP agonist by determining its EC50 value. This would provide a more precise measure of its activity at the DP1 receptor.
-
Investigating its functional effects in various in vitro and in vivo models of inflammation and other relevant disease states. This would help to elucidate its therapeutic potential.
By addressing these knowledge gaps, a more complete and nuanced understanding of the biological activity and therapeutic potential of 17-phenyl trinor PGD2 can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 17-Phenyl-18,19,20-trinor-PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The proposed synthesis commences with the renowned Corey lactone, a cornerstone in prostaglandin (B15479496) synthesis, and proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains. The final key transformation involves a selective oxidation to establish the characteristic 9-keto-11-hydroxy cyclopentane (B165970) ring of the PGD2 series. This guide offers detailed experimental protocols for key transformations, summarizes quantitative data, and provides visualizations of the synthetic workflow and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and biological properties of 17-Phenyl-18,19,20-trinor-PGD2 and its key synthetic precursor, the Corey lactone.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H30O5 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 85280-91-7 |
| Appearance | Solution in methyl acetate |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Table 2: Biological Activity of this compound
| Assay | Activity | IC50 / Potency |
| Platelet Aggregation (ADP-induced) | Potent Inhibitor | IC50: 8.4 µM |
| Cyclic AMP Accumulation | Weak Agonist | - |
Table 3: Properties of Key Starting Material: Corey Lactone Diol
| Property | Value |
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| Appearance | White crystalline solid |
| Stereochemistry | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl benzoate |
Experimental Protocols
The synthesis of this compound can be envisioned in three main stages:
-
Preparation of the ω-chain phosphonate (B1237965).
-
Coupling of the ω-chain and α-chain to the Corey lactone core.
-
Final functional group manipulations to yield the target PGD2 analogue.
Stage 1: Synthesis of the ω-Chain Phosphonate (Dimethyl (2-oxo-4-phenylbutyl)phosphonate)
This phosphonate is the building block for the modified omega chain.
Protocol:
-
To a solution of benzylacetone (B32356) in methanol (B129727) at 7-10°C, a solution of bromine in methanol is added dropwise.
-
The reaction mixture is stirred, and upon completion, the solvent is evaporated under reduced pressure.
-
The resulting α-bromo ketone is then reacted with trimethyl phosphite (B83602) at reflux.
-
The excess trimethyl phosphite is removed under reduced pressure, and the crude product is purified by distillation to yield dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Stage 2: Synthesis of the 17-Phenyl-trinor-PGF2α Intermediate
This stage follows the well-established Corey synthesis pathway.
Step 2a: Oxidation of Corey Lactone Diol The hydroxyl group of the Corey lactone diol is oxidized to an aldehyde. A Swern oxidation or Dess-Martin periodinane can be used.
Protocol (Dess-Martin Oxidation):
-
A solution of Corey lactone diol in dichloromethane (B109758) is added to a stirred suspension of Dess-Martin periodinane at 0-3°C.
-
The mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by pouring the mixture into a solution of sodium bicarbonate and sodium thiosulfate.
-
The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde.
Step 2b: Horner-Wadsworth-Emmons Reaction The aldehyde is reacted with the ω-chain phosphonate to form the enone.
Protocol:
-
A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in dichloromethane is added to a suspension of sodium hydride at 0°C.
-
The mixture is stirred for 1 hour, and then a solution of the aldehyde from the previous step is added dropwise.
-
The reaction is stirred at the same temperature until completion (TLC monitoring).
-
The reaction is quenched with acetic acid, and the product is extracted, dried, and purified.
Step 2c: Stereoselective Reduction of the Enone The ketone on the newly installed side chain is reduced to the corresponding alcohol with high stereoselectivity.
Protocol:
-
The enone is dissolved in a suitable solvent (e.g., ethanol/THF) and cooled to a low temperature (-78°C).
-
A solution of a stereoselective reducing agent, such as (S)-CBS-oxazaborolidine and borane, is added.
-
The reaction is stirred until completion and then quenched with methanol.
-
The product is worked up and purified.
Step 2d: Reduction of the Lactone and Wittig Reaction The lactone is reduced to a lactol, which is then reacted with a phosphonium (B103445) ylide to install the α-chain.
Protocol:
-
The protected prostaglandin intermediate is dissolved in toluene (B28343) and cooled to -78°C.
-
A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred for 30 minutes.
-
A solution of the ylide, prepared from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide), is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched, and the product is extracted and purified. This yields the 17-phenyl-trinor-PGF2α intermediate.
Stage 3: Conversion of PGF2α Intermediate to PGD2
This final stage involves the selective oxidation of the 9-hydroxyl group.
Protocol (Selective Oxidation):
-
The 17-phenyl-trinor-PGF2α intermediate (with the 15-hydroxyl and the carboxylic acid suitably protected) is dissolved in a solvent like dichloromethane.
-
A mild and selective oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation, is added. The reaction conditions are carefully controlled to favor the oxidation of the more accessible C9 allylic alcohol over the C15 alcohol.
-
The reaction is monitored by TLC, and upon completion, it is quenched.
-
The crude product is purified by column chromatography.
-
Finally, any protecting groups are removed under appropriate conditions to yield this compound.
Visualizations
Synthetic Workflow
An In-depth Technical Guide to 17-Phenyl-18,19,20-trinor-prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Phenyl-18,19,20-trinor-prostaglandin D2 (CAS Number: 85280-91-7), a synthetic analog of prostaglandin (B15479496) D2 (PGD2), presents a complex pharmacological profile with conflicting reports on its biological activity. This technical guide synthesizes the available data on its chemical properties, biological functions, and potential signaling pathways. Notably, this document highlights a significant discrepancy in the literature regarding its effects on platelet aggregation and cyclic AMP (cAMP) accumulation, while also exploring its potent contractile activity in smooth muscle tissues, likely mediated through the thromboxane (B8750289) (TP) receptor. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Chemical and Physical Properties
17-Phenyl-18,19,20-trinor-PGD2 is a stable analog of PGD2 where the terminal three carbons of the omega side chain are replaced by a phenyl group.[1][2][3] This modification enhances its chemical stability compared to the native PGD2 molecule.[1][3]
| Property | Value | Reference |
| Formal Name | 9α,15S-dihydroxy-11-oxo-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 85280-91-7 | [1] |
| Molecular Formula | C₂₃H₃₀O₅ | [1] |
| Formula Weight | 386.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate (B1210297) (typically 10 mg/ml) | [1] |
| Solubility | DMF: ~33 mg/ml, DMSO: ~25 mg/ml, Ethanol: Miscible, PBS (pH 7.2): ~5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Biological Activity: A Tale of Contradictory Findings
The biological activity of this compound is a subject of conflicting reports in scientific literature and commercial datasheets.
Platelet Aggregation
-
Commercial Datasheets: Several suppliers report that this compound is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, with a reported IC50 value of 8.4 µM.[4] For comparison, the IC50 of the parent compound, PGD2, is cited as 18.6 nM in the same sources.[4]
-
Original Research Publication: In contrast, the primary research article by Narumiya and Toda (1985) in the British Journal of Pharmacology, which is often cited by commercial suppliers, states that this compound was "virtually inactive" in inhibiting ADP-induced aggregation of human platelets.
This significant discrepancy warrants careful consideration and further investigation by researchers using this compound.
Cyclic AMP Accumulation
-
Commercial Datasheets: The compound is described as a "weak agonist of cyclic AMP accumulation".[4] This activity would typically suggest an interaction with the PGD2 receptor subtype 1 (DP1), which is known to couple to Gs protein and stimulate adenylyl cyclase to produce cAMP.
-
Original Research Publication: The 1985 study by Narumiya and Toda found that this compound was "virtually inactive" in increasing cAMP levels in rat peritoneal mast cells, a system where PGD2 and the DP1 agonist BW245C showed clear activity.
Smooth Muscle Contraction
The most consistently reported biological effect of this compound is its potent contractile activity on specific smooth muscle preparations.
-
Key Findings: The study by Narumiya and Toda demonstrated that this compound contracted guinea-pig tracheal ring chain and helical strips of dog cerebral arteries with a potency "almost equal" to that of PGD2.
-
Receptor Involvement: Interestingly, the contractile action of PGD2 in these tissues was competitively antagonized by the DP1 agonists BW245C and 9β-PGD2. Since these DP1 agonists themselves do not cause contraction (BW245C induced relaxation in the rabbit stomach strip), this suggests that the contractile effect is not mediated by DP1 receptors. It is well-established that PGD2 can induce contraction in airway and vascular smooth muscle through activation of the thromboxane (TP) receptor.[5][6] Therefore, it is highly probable that this compound acts as a TP receptor agonist .
Signaling Pathways
Based on the available, albeit conflicting, data, two potential signaling pathways can be proposed for this compound. The primary and more strongly evidenced pathway involves the TP receptor, while the reported weak DP1 agonism remains to be definitively confirmed.
Proposed Primary Signaling Pathway: TP Receptor Agonism
The contractile effects of this compound in guinea-pig trachea and dog cerebral artery strongly suggest its action as a TP receptor agonist. Activation of the TP receptor, a Gq-coupled receptor, initiates a signaling cascade leading to smooth muscle contraction.
Caption: Proposed TP receptor signaling pathway for this compound.
Hypothetical Secondary Signaling Pathway: Weak DP1 Receptor Agonism
Should the reports of weak cAMP accumulation be substantiated, it would imply a minor interaction with the DP1 receptor. This pathway is considered secondary due to the contradictory findings in the primary literature.
Caption: Hypothetical weak DP1 receptor signaling for this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature. Researchers should optimize these protocols based on their specific experimental setup and reagents.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standard method for measuring platelet aggregation in response to ADP.
Workflow Diagram:
Caption: Workflow for ADP-induced platelet aggregation assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have not taken anti-platelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.
-
Add a known volume of adjusted PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C with stirring.
-
Add a solution of this compound at various concentrations (or vehicle control) and incubate for a short period (e.g., 1-2 minutes).
-
Initiate aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission over time. The IC50 value is the concentration of the compound that inhibits the maximum aggregation by 50%.
-
Cyclic AMP (cAMP) Accumulation Assay
This protocol describes a common method for measuring intracellular cAMP levels.
Workflow Diagram:
Caption: General workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture cells known to express the target receptor (e.g., rat peritoneal mast cells or a cell line recombinantly expressing the DP1 receptor).
-
Cell Seeding: Seed the cells into a multi-well assay plate at an appropriate density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Add various concentrations of this compound, a known agonist (positive control, e.g., PGD2), and vehicle (negative control).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available detection kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Smooth Muscle Contraction Assay (Organ Bath)
This protocol outlines the methodology for assessing the contractile effect of the compound on isolated smooth muscle tissues.
Workflow Diagram:
Caption: Workflow for an isolated smooth muscle contraction assay.
Methodology:
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea-pig trachea or dog cerebral artery) and prepare it as a ring or helical strip.
-
Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under an optimal resting tension for a specified period.
-
Contraction Measurement:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension using a force-displacement transducer.
-
For antagonist studies, pre-incubate the tissue with a specific receptor antagonist before adding the agonist.
-
Conclusion and Future Directions
This compound is a synthetic PGD2 analog with a pharmacological profile that requires careful interpretation. The significant contradiction between the original research and commercial datasheets regarding its anti-platelet and cAMP-stimulating activities highlights the need for independent verification of these effects. The most robustly supported activity of this compound is its potent contractile effect on smooth muscle, which is likely mediated by the TP receptor.
For researchers and drug development professionals, it is crucial to:
-
Acknowledge the conflicting data: Be aware of the discrepancies in the reported biological activities.
-
Verify activity: Independently confirm the effects of this compound in the specific experimental systems being used.
-
Consider TP receptor agonism: The primary mechanism of action for its contractile effects appears to be through the TP receptor.
Future research should focus on definitively elucidating the receptor interaction profile of this compound, including binding affinity studies for DP1, DP2, and TP receptors. Such studies will resolve the existing ambiguities and provide a clearer understanding of its potential as a pharmacological tool or therapeutic agent.
References
- 1. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 2. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin D₂ induces contractions through activation of TP receptors in peripheral lung tissue from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 17-Phenyl Trinor Prostaglandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 17-phenyl trinor prostaglandins (B1171923), a class of synthetic prostaglandin (B15479496) analogs with significant therapeutic applications, most notably in the treatment of glaucoma. By replacing the terminal carbons of the omega chain with a phenyl group, these analogs exhibit enhanced metabolic stability and potent biological activity. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development in this area.
Core Structure and Modifications
The fundamental structure of a 17-phenyl trinor prostaglandin is characterized by the substitution of the terminal three carbons of the omega (ω) chain of a natural prostaglandin with a phenyl group. This modification significantly influences the molecule's interaction with prostanoid receptors, leading to altered potency, selectivity, and pharmacokinetic profiles. Key modifications that have been explored in SAR studies include:
-
Alterations to the Omega (ω) Chain: The introduction of the phenyl ring at C-17 is a critical modification. Further substitutions on this phenyl ring have been shown to modulate activity. For instance, the addition of a methyl group at the 2 or 3-position of the phenyl ring can result in compounds with greater biological activity compared to a 4-position substitution[1].
-
Saturation of the C13-C14 Double Bond: The reduction of the double bond between carbons 13 and 14, as seen in latanoprost (B1674536) (13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α-isopropyl ester), can improve the selectivity for the prostanoid FP receptor and enhance chemical stability[2].
-
Modifications at the C-1 Carboxyl Group: Esterification of the C-1 carboxyl group, for example, to an isopropyl ester or an ethyl amide, creates prodrugs. These prodrugs, such as latanoprost and bimatoprost (B1667075), are more lipophilic, facilitating corneal penetration. Ocular enzymes then hydrolyze the ester or amide to release the biologically active free acid form[2][3].
-
Stereochemistry at C-15: The stereochemistry of the hydroxyl group at C-15 is crucial for activity. The natural (S) configuration is generally preferred for high potency at the FP receptor. The (R) isomer, as seen in 15(R)-17-phenyl trinor PGF2α, exhibits significantly lower binding affinity[4].
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the biological activity of various 17-phenyl trinor prostaglandin analogs.
| Compound | Receptor | Assay System | Parameter | Value | Reference |
| 17-phenyl trinor PGF2α | FP | Ovine luteal cells | Relative Potency (vs PGF2α) | 756% | [5][6] |
| 17-phenyl trinor PGF2α | FP (rat recombinant) | CHO cells | Ki | 1.1 nM | [5][6] |
| 15(S)-17-phenyl trinor PGF2α (free acid) | FP | Cat iris sphincter muscle | IC50 | 0.71 nM | [4] |
| 15(R)-17-phenyl trinor PGF2α (free acid) | FP | Cat iris sphincter muscle | IC50 | 30 nM | [4] |
| 17-phenyl trinor PGE2 | EP1/EP3 | Guinea pig ileum | Contraction | 11 µM | [7] |
| 17-phenyl trinor PGE2 | - | Hamster antifertility assay | ED50 | 350 µg/kg | [7] |
| 17-phenyl trinor PGF2α | - | Hamster antifertility assay | Potency vs PGF2α | ~90x | [8] |
| 17-phenyl trinor PGF2α | - | Rat blood pressure | Pressor Potency vs PGF2α | 5x | [8] |
Signaling Pathways
17-phenyl trinor prostaglandins primarily exert their effects through activation of prostanoid receptors, which are G-protein coupled receptors (GPCRs). The specific signaling cascade depends on the receptor subtype activated. For instance, 17-phenyl trinor PGF2α and its analogs are potent agonists of the FP receptor, which couples to Gq proteins.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of 17-phenyl trinor prostaglandin analogs to the FP receptor.
References
- 1. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 17-Phenyl-18,19,20-trinor-prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of the naturally occurring prostaglandin (B15479496) D2 (PGD2). Characterized by the substitution of the terminal three carbons of the omega side chain with a phenyl group, this modification confers increased metabolic stability compared to the parent compound.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of 17-phenyl-trinor-PGD2. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of its signaling pathways to support further research and drug development efforts.
Discovery and History
The exploration of synthetic prostaglandin analogs with modified omega side chains gained momentum in the 1970s with the aim of developing more stable and potent therapeutic agents. The pioneering work of Miller and colleagues, published in 1975, detailed the biological activities of a series of 17-phenyl-18,19,20-trinor-prostaglandins.[2] This research laid the foundation for understanding how modifications to the prostaglandin structure influence their biological activity.
The rationale behind the 17-phenyl modification was to create analogs with increased metabolic stability, as the terminal carbons of the omega chain are susceptible to enzymatic oxidation. By replacing these carbons with a phenyl group, the molecule becomes more resistant to degradation, potentially leading to a longer duration of action in vivo. While the initial research by Miller et al. focused on PGE and PGF analogs, the synthesis and investigation of the PGD2 analog, 17-phenyl-trinor-PGD2, followed. This compound was developed to explore the effects of this stabilizing modification on the pharmacological properties associated with PGD2.
Physicochemical Properties
A summary of the key physicochemical properties of 17-Phenyl-18,19,20-trinor-PGD2 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 9α,15S-dihydroxy-11-oxo-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid | [3] |
| Molecular Formula | C23H30O5 | [3] |
| Molecular Weight | 386.5 g/mol | [3] |
| CAS Number | 85280-91-7 | [3] |
Pharmacological Profile
17-Phenyl-trinor-PGD2 is recognized as a stable PGD2 analog that interacts with prostaglandin D2 receptors, primarily DP1 and DP2 (also known as CRTH2).[4] Its biological effects are a consequence of its activity at these receptors.
Platelet Aggregation
One of the notable activities of 17-phenyl-trinor-PGD2 is its ability to inhibit platelet aggregation. It has been shown to be a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation.[5]
Cyclic AMP Accumulation
In studies of cellular signaling, 17-phenyl-trinor-PGD2 has been characterized as a weak agonist of cyclic AMP (cAMP) accumulation.[5] This suggests that its interaction with the Gs-coupled DP1 receptor, which leads to cAMP production, is less robust compared to the endogenous ligand PGD2.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Assay | Species/Cell Type | Parameter | Value | Reference |
| ADP-induced Platelet Aggregation | Human | IC50 | 8.4 µM | [5] |
| Cyclic AMP Accumulation | - | Activity | Weak Agonist | [5] |
Signaling Pathways
17-Phenyl-trinor-PGD2 exerts its biological effects by binding to and activating the PGD2 receptors, DP1 and DP2. These two receptors are coupled to different G-proteins and trigger distinct downstream signaling cascades.
-
DP1 Receptor Signaling: The DP1 receptor is a Gs-protein coupled receptor (GPCR).[6] Upon activation by 17-phenyl-trinor-PGD2, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[6] In the context of platelets, this pathway leads to the inhibition of platelet aggregation.[4]
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is a Gi-protein coupled receptor (GPCR).[7] Activation of the DP2 receptor by 17-phenyl-trinor-PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] The Gβγ subunits can also activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6] This pathway is often associated with pro-inflammatory responses.
Caption: Signaling pathways of 17-Phenyl-trinor-PGD2 via DP1 and DP2 receptors.
Experimental Protocols
Synthesis of 17-Phenyl-18,19,20-trinor-prostaglandins (General Approach)
While the specific synthesis of 17-phenyl-trinor-PGD2 is not detailed in readily available literature, a general synthetic strategy for 17-phenyl-trinor-prostaglandins can be inferred from related patent literature.[8] The synthesis typically involves a multi-step process starting from a commercially available Corey lactone derivative.
Workflow Diagram:
Caption: General synthetic workflow for 17-phenyl-trinor-prostaglandins.
Key Steps:
-
Introduction of the ω-phenyl side chain: This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester containing the 17-phenyl-trinor moiety.
-
Modification of the cyclopentane ring functionalities: This involves a series of reactions to introduce the desired hydroxyl and keto groups at the correct stereocenters, characteristic of the specific prostaglandin class (in this case, PGD).
-
Introduction of the α-carboxy side chain: Another Wittig-type reaction is commonly employed to introduce the carboxylic acid-containing upper side chain.
-
Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product is purified, typically by chromatography.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by ADP.
Materials:
-
Human whole blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
This compound solution at various concentrations.
-
Platelet aggregometer.
-
Saline or appropriate buffer.
Protocol:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add the desired concentration of 17-phenyl-trinor-PGD2 or vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the intracellular levels of cAMP in response to treatment with a test compound.
Materials:
-
A suitable cell line expressing the DP1 receptor (e.g., HEK293 cells transfected with the human DP1 receptor).
-
Cell culture medium and reagents.
-
This compound solution at various concentrations.
-
Positive control (e.g., a known DP1 agonist like PGD2 or forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits).
Protocol:
-
Cell Culture and Plating:
-
Culture the cells under appropriate conditions.
-
Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).
-
Add various concentrations of 17-phenyl-trinor-PGD2, positive control, or vehicle control to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay format (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value if applicable.
-
Conclusion
17-Phenyl-18,19,20-trinor-prostaglandin D2 is a valuable tool for studying the pharmacology of PGD2 receptors. Its enhanced metabolic stability makes it a useful research compound for in vitro and in vivo investigations. The information provided in this technical guide, including its historical context, pharmacological data, signaling pathways, and experimental protocols, serves as a comprehensive resource for scientists and researchers in the field of prostanoid research and drug development. Further investigation into its receptor binding affinities and a more detailed elucidation of its downstream signaling pathways will continue to enhance our understanding of this important PGD2 analog.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
17-Phenyl Trinor PGD2: An In-depth Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of 17-phenyl trinor prostaglandin (B15479496) D2 (PGD2) and its analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Executive Summary
17-phenyl trinor PGD2 is a synthetic analog of prostaglandin D2, a critical lipid mediator involved in a wide array of physiological and pathological processes. The introduction of a phenyl group in the omega chain enhances metabolic stability, making these analogs valuable tools for studying prostaglandin receptor pharmacology and for developing novel therapeutics. This guide focuses on the binding affinities of 17-phenyl trinor PGD2 and the closely related 17-phenyl trinor PGF2α to their primary G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors for PGD2 analogs, and the FP receptor for PGF2α analogs. Understanding these interactions is crucial for elucidating their mechanisms of action and potential therapeutic applications in areas such as inflammation, allergic diseases, and glaucoma.
Quantitative Receptor Binding Data
The binding affinities of 17-phenyl trinor prostaglandin analogs are summarized below. The data is presented to facilitate comparison across different receptors.
| Compound | Receptor | Species | Cell Line/Tissue | Assay Type | Affinity (Ki/IC50) | Reference |
| 17-phenyl trinor PGF2α | FP | Rat | CHO cells (recombinant) | Radioligand Binding | 1.1 nM (Ki) | [1] |
| 17-phenyl-18,19,20-trinor PGD2 | Platelets | Human | Platelet-rich plasma | Functional (Aggregation) | 8.4 µM (IC50) | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to determine receptor binding affinity is essential for interpreting the data and for designing new experiments. The following section outlines a typical radioligand binding assay protocol.
Radioligand Binding Assay for Prostaglandin Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., 17-phenyl trinor PGD2) for a specific prostaglandin receptor (e.g., DP1, DP2, or FP).
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human prostaglandin receptor of interest (e.g., HEK293-hDP1, CHO-hFP).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGD2 for DP receptors, [3H]-PGF2α for FP receptors).
-
Test Compound: 17-phenyl trinor PGD2 or other unlabeled ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
For determining total binding, add only the radioligand and buffer.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.
Prostaglandin Receptor Signaling Pathways
The biological effects of 17-phenyl trinor PGD2 and its analogs are mediated through the activation of specific GPCRs, which in turn trigger distinct intracellular signaling cascades.
DP1 Receptor Signaling
The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][4] Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.[8][9] This pathway is often associated with smooth muscle relaxation and inhibition of platelet aggregation.
DP2 (CRTH2) Receptor Signaling
In contrast to the DP1 receptor, the DP2 receptor (also known as CRTH2) is coupled to the Gi alpha subunit of the G protein. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration and subsequent cellular responses, which are often pro-inflammatory.[10]
FP Receptor Signaling
The FP receptor, the primary target for PGF2α and its analogs like 17-phenyl trinor PGF2α, is coupled to the Gq alpha subunit.[11][12] Upon activation, Gq stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG.[13][14][15] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[13][14] The increased intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, resulting in cellular responses such as smooth muscle contraction.[14]
Conclusion
This technical guide has provided a detailed overview of the receptor binding affinity and signaling pathways of 17-phenyl trinor PGD2 and its related analogs. The compiled data, though not exhaustive for all receptor subtypes, highlights the potent and selective nature of these compounds. The provided experimental protocol for radioligand binding assays offers a foundational method for further characterization of these and other novel prostaglandin analogs. The visualization of the distinct signaling pathways for the DP1, DP2, and FP receptors underscores the diverse physiological roles these molecules play. Further research to determine the precise binding affinities of 17-phenyl trinor PGD2 at DP1 and DP2 receptors will be invaluable for a more complete understanding of its pharmacological profile and for advancing the development of targeted therapies.
References
- 1. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct cAMP signaling through G-protein-coupled receptors mediates growth cone attraction induced by pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 12. repository.arizona.edu [repository.arizona.edu]
- 13. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetics of 17-Phenyl-18,19,20-trinor-PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacokinetic data for 17-Phenyl-18,19,20-trinor-prostaglandin D2 is not currently available in published literature. This guide provides a comprehensive overview of its known biological activities and infers its potential pharmacokinetic profile based on the known metabolism of structurally related prostaglandin (B15479496) analogs. The experimental protocols described are general methodologies for assessing the activities of prostaglandins (B1171923).
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of prostaglandin D2 (PGD2), a key lipid mediator involved in a wide array of physiological and pathological processes. The structural modification, the substitution of the terminal three carbons of the omega side chain with a phenyl group, is designed to increase metabolic stability and potentially alter receptor binding and activity compared to the endogenous PGD2.[1] This modification has been shown in other prostaglandin series, such as PGE and PGF, to yield more potent and stable agonists.[1][2] Understanding the pharmacokinetics of this analog is crucial for evaluating its therapeutic potential.
Biological Activity
While comprehensive pharmacokinetic data is lacking, in vitro studies have characterized some of the biological activities of 17-phenyl-trinor-PGD2.
Inhibition of Platelet Aggregation
17-Phenyl-trinor-PGD2 has been identified as a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation.[3][4] This activity is a hallmark of compounds that interact with the PGD2 receptor 1 (DP1), which is known to mediate the inhibition of platelet aggregation through the elevation of intracellular cyclic AMP (cAMP).[5][6]
Cyclic AMP Accumulation
Consistent with its anti-platelet aggregation activity, 17-phenyl-trinor-PGD2 is a weak agonist for cyclic AMP accumulation.[3][7] This suggests that its mechanism of action likely involves the activation of Gs-protein coupled receptors, such as the DP1 receptor, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP levels.
Table 1: Summary of In Vitro Biological Activities of 17-Phenyl-18,19,20-trinor-PGD2
| Biological Activity | Assay System | Agonist | Endpoint | Result | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | Inhibition of Aggregation | IC50: 8.4 µM | [3] |
| Cyclic AMP Accumulation | Not Specified | - | cAMP Levels | Weak Agonist | [3][7] |
Inferred Pharmacokinetics and Metabolism
Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of 17-phenyl-trinor-PGD2 have not been reported. However, insights can be drawn from the metabolic pathways of the parent compound, PGD2, and a closely related analog, 17-phenyl-18,19,20-trinor-PGF2α.
Putative Metabolic Pathway
The metabolism of prostaglandins typically involves oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and beta-oxidation of both the alpha and omega side chains. Studies on the metabolism of 17-phenyl-18,19,20-trinor-PGF2α in Cynomolgus monkeys and human females have identified several urinary metabolites.[8] The major metabolic transformations included the formation of 15-keto-13,14-dihydro derivatives, as well as dinor and tetranor metabolites resulting from beta-oxidation.[8]
Based on these findings, a putative metabolic pathway for 17-phenyl-trinor-PGD2 can be proposed. The initial steps would likely involve the action of 15-hydroxyprostaglandin dehydrogenase to form the 15-keto derivative, followed by reduction of the C13-C14 double bond. Subsequent metabolism would likely proceed through beta-oxidation of the carboxylic acid side chain.
Caption: Putative metabolic pathway for this compound.
Receptor Signaling Pathways
The biological effects of PGD2 and its analogs are primarily mediated by two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][9][10]
DP1 Receptor Signaling
The DP1 receptor is coupled to a stimulatory G-protein (Gs).[11] Activation of the DP1 receptor by an agonist like PGD2 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[9][13]
Caption: Simplified DP1 receptor signaling cascade.
CRTH2 (DP2) Receptor Signaling
In contrast to the DP1 receptor, the CRTH2 receptor is coupled to an inhibitory G-protein (Gi).[9] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events contribute to pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[9][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
In Vitro Effects of 17-phenyl trinor PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor prostaglandin (B15479496) D2 (17-phenyl trinor PGD2) is a synthetic and chemically stable analog of the endogenous prostaglandin D2 (PGD2). Prostaglandins are lipid compounds that play crucial roles in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and smooth muscle contraction. As an analog, 17-phenyl trinor PGD2 is designed to have modified properties, such as increased stability or altered receptor binding and activity, compared to its natural counterpart. This technical guide provides a comprehensive overview of the reported in vitro effects of 17-phenyl trinor PGD2, with a focus on its interaction with cellular signaling pathways and functional responses.
Core Biological Activities
The primary reported in vitro activities of 17-phenyl trinor PGD2 revolve around its effects on platelet aggregation and intracellular signaling cascades.
Data Presentation: Quantitative Analysis of In Vitro Effects
The following table summarizes the key quantitative data available for the in vitro effects of 17-phenyl trinor PGD2.
| Parameter | Assay | Cell/System Type | Value | Reference |
| IC50 | ADP-Induced Platelet Aggregation | Human Platelets | 8.4 µM | [1] |
| Agonist Activity | Cyclic AMP (cAMP) Accumulation | Not Specified | Weak Agonist | [1] |
Signaling Pathways
Prostaglandin D2 and its analogs exert their effects primarily through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.
-
DP1 Receptor Activation: The DP1 receptor is coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
DP2 (CRTH2) Receptor Activation: The DP2 receptor is coupled to the Gi alpha subunit. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration ([Ca2+]i).
Based on the observation that 17-phenyl trinor PGD2 is a weak agonist of cAMP accumulation, it is likely that it interacts with the DP1 receptor. Its inhibitory effect on platelet aggregation could be mediated through this increase in cAMP, as cAMP is a known inhibitor of platelet activation. However, without specific receptor binding data, its interaction with the DP2 receptor remains uncharacterized from the available literature.
Signaling Pathway Diagram
Caption: PGD2 receptor signaling pathways.
Experimental Protocols
Detailed experimental protocols for the specific studies citing the effects of 17-phenyl trinor PGD2 are not fully available in the public literature. However, based on standard laboratory practices, the following methodologies are representative of the assays used.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by Adenosine Diphosphate (ADP).
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
The PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
17-phenyl trinor PGD2 at various concentrations is pre-incubated with the PRP for a defined period (e.g., 1-5 minutes).
-
ADP is then added to the cuvette to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The IC50 value is calculated as the concentration of 17-phenyl trinor PGD2 that inhibits 50% of the maximal aggregation induced by ADP alone.
-
Experimental Workflow: ADP-Induced Platelet Aggregation Assay
Caption: Workflow for Platelet Aggregation Assay.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP in cells.
Methodology:
-
Cell Culture and Plating:
-
A suitable cell line endogenously expressing or recombinantly overexpressing the DP1 receptor is cultured under standard conditions.
-
Cells are harvested and seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
17-phenyl trinor PGD2 at various concentrations is added to the wells, and the plates are incubated at 37°C for a specified time to allow for cAMP production.
-
A known DP1 receptor agonist is used as a positive control.
-
-
cAMP Detection:
-
Following incubation, the cells are lysed.
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The results are typically expressed as the amount of cAMP produced relative to a standard curve.
-
Logical Relationship: cAMP Assay Principle
Caption: Principle of the cAMP Accumulation Assay.
Conclusion
17-phenyl trinor PGD2 is a stable analog of PGD2 that demonstrates inhibitory effects on ADP-induced platelet aggregation in vitro, with an IC50 of 8.4 µM.[1] It is also characterized as a weak agonist of cyclic AMP accumulation, suggesting an interaction with the Gs-coupled DP1 receptor.[1] The precise binding affinities for DP1 and DP2 receptors, as well as a detailed quantitative characterization of its effects on cAMP and intracellular calcium signaling, are not well-documented in publicly accessible literature. Further research is required to fully elucidate the complete pharmacological profile of this compound and its potential as a modulator of prostaglandin signaling pathways. The experimental protocols and diagrams provided in this guide offer a framework for understanding and potentially investigating the in vitro effects of 17-phenyl trinor PGD2.
References
An In-depth Technical Guide to the 17-Phenyl-18,19,20-trinor-PGD2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic and chemically stable analog of prostaglandin (B15479496) D2 (PGD2).[1][2] While its complete signaling cascade remains an active area of investigation, current evidence points to a complex mechanism of action involving multiple cellular pathways. This document provides a comprehensive overview of the known biological activities of 17-phenyl-trinor-PGD2, proposes putative signaling pathways based on existing data, and details relevant experimental protocols for its further study.
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[3] PGD2 exerts its effects through two primary G-protein coupled receptors: the DP1 receptor, which is coupled to Gs proteins and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi proteins and decreases cAMP while promoting calcium mobilization.[3][4] 17-Phenyl-trinor-PGD2, as a stable analog of PGD2, presents a valuable tool for dissecting these pathways and potentially developing novel therapeutics. However, its pharmacological profile suggests a more nuanced interaction with prostanoid signaling pathways than the parent compound.
Biological Activities and Quantitative Data
The primary reported biological activities of 17-phenyl-trinor-PGD2 are its potent inhibition of ADP-induced platelet aggregation and its ability to induce smooth muscle contraction in certain tissues, with a potency similar to PGD2.[5] It is also noted as a weak agonist of cAMP accumulation.[5]
| Biological Activity | Parameter | Value | Cell/Tissue System | Reference |
| Inhibition of ADP-induced Platelet Aggregation | IC50 | 8.4 µM | Human Platelets | [5] |
| Cyclic AMP Accumulation | Activity | Weak Agonist | Not Specified | [5] |
| Smooth Muscle Contraction | Potency | Similar to PGD2 | Guinea-pig trachea, Dog cerebral arteries | [6] |
Hypothesized Signaling Pathways
Due to the limited direct experimental data on the specific receptor interactions of 17-phenyl-trinor-PGD2, the following signaling pathways are proposed based on its observed biological effects and the known pharmacology of related prostanoids.
Inhibition of Platelet Aggregation
The potent inhibition of ADP-induced platelet aggregation by 17-phenyl-trinor-PGD2 with an IC50 of 8.4 µM suggests a mechanism that counteracts the pro-aggregatory signals of ADP.[5] ADP promotes platelet aggregation through the activation of P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors. The weak agonism of cAMP accumulation by 17-phenyl-trinor-PGD2 could contribute to this inhibitory effect, as elevated cAMP levels in platelets are known to inhibit aggregation. This suggests a possible weak interaction with a Gs-coupled receptor, such as the DP1 receptor.
Smooth Muscle Contraction
The induction of smooth muscle contraction by 17-phenyl-trinor-PGD2 at a potency similar to PGD2 in certain tissues suggests activation of a contractile prostanoid receptor.[6] Prostanoid-induced smooth muscle contraction is often mediated by Gq-coupled receptors, such as the thromboxane (B8750289) A2 receptor (TP receptor) or the EP1 receptor for PGE2, which lead to an increase in intracellular calcium.[7][8] Given that PGD2 itself can act as a partial agonist at the TP receptor, it is plausible that 17-phenyl-trinor-PGD2 also interacts with this receptor, or another Gq-coupled prostanoid receptor, to elicit its contractile effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 17-phenyl-trinor-PGD2.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of 17-phenyl-trinor-PGD2 for a specific G-protein coupled receptor (e.g., DP1, DP2, TP).[9][10][11]
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGD2).
-
17-Phenyl-trinor-PGD2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 17-phenyl-trinor-PGD2 in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of 17-phenyl-trinor-PGD2 or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the effect of 17-phenyl-trinor-PGD2 on intracellular cAMP levels, indicating interaction with Gs or Gi-coupled receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells).
-
17-Phenyl-trinor-PGD2.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
For Gi-coupled receptors, stimulate the cells with forskolin.
-
Add varying concentrations of 17-phenyl-trinor-PGD2 to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of 17-phenyl-trinor-PGD2 to determine the EC50 or IC50.
Intracellular Calcium Mobilization Assay
This assay determines if 17-phenyl-trinor-PGD2 can induce an increase in intracellular calcium, which is indicative of Gq-coupled receptor activation.[12][13]
Materials:
-
Cells expressing the receptor of interest.
-
17-Phenyl-trinor-PGD2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with an injection system or a fluorescence microscope.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of 17-phenyl-trinor-PGD2 into the wells.
-
Immediately measure the change in fluorescence over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.
-
Plot the peak response against the concentration of the compound to determine the EC50.
Conclusion
17-Phenyl-18,19,20-trinor-PGD2 is a pharmacologically active analog of PGD2 with a distinct profile of biological activities. Its potent inhibition of platelet aggregation and ability to induce smooth muscle contraction suggest a complex interplay with multiple prostanoid receptor signaling pathways. The hypothesized signaling cascades presented in this guide, involving both Gs and Gq-coupled receptors, provide a framework for future research. The detailed experimental protocols offer a practical starting point for elucidating the precise molecular mechanisms of this intriguing compound, which holds potential for the development of novel therapeutic agents targeting prostanoid signaling. Further investigation, particularly comprehensive receptor binding and functional screening, is necessary to fully characterize its signaling pathway.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. brainvta.tech [brainvta.tech]
- 13. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes and Protocols for 17-Phenyl-18,19,20-trinor-prostaglandin D2 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-trinor-PGD2) is a synthetic analog of prostaglandin (B15479496) D2 (PGD2), a key endogenous inhibitor of platelet aggregation.[1][2] Like PGD2, 17-Phenyl-trinor-PGD2 exerts its anti-platelet effects primarily through the activation of the prostaglandin D2 receptor (DP1) on the platelet surface. This interaction initiates a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), a potent secondary messenger that orchestrates a multitude of inhibitory signals within the platelet, ultimately suppressing aggregation.[3][4]
These application notes provide a comprehensive guide for the utilization of 17-Phenyl-trinor-PGD2 in in vitro platelet aggregation assays, a fundamental tool in thrombosis research and the development of novel antiplatelet therapeutics. Detailed protocols for Light Transmission Aggregometry (LTA), data presentation guidelines, and a visual representation of the underlying signaling pathways are included to facilitate robust and reproducible experimental outcomes.
Mechanism of Action
17-Phenyl-trinor-PGD2 functions as a DP1 receptor agonist. The binding of 17-Phenyl-trinor-PGD2 to the DP1 receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase to increase the synthesis of cAMP from ATP.[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins.[1] The phosphorylation of these substrates leads to the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3, the receptor responsible for fibrinogen binding and platelet aggregation.[1]
Data Presentation
The inhibitory potency of 17-Phenyl-trinor-PGD2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a platelet aggregation response by 50%. This value is crucial for comparing the efficacy of different antiplatelet agents.
| Compound | Agonist | IC50 | Reference |
| 17-Phenyl-18,19,20-trinor-PGD2 | ADP | 8.4 µM | [5] |
| Prostaglandin D2 (for comparison) | ADP | 18.6 nM | [5] |
| This compound | Collagen | Data not available | |
| This compound | Thrombin | Data not available |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of 17-Phenyl-trinor-PGD2 are critical for maintaining its stability and activity.
Materials:
-
This compound (lyophilized powder or as supplied)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Reconstitute the 17-Phenyl-trinor-PGD2 in a small volume of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
For working solutions, further dilute the stock solution in PBS (pH 7.2). The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid affecting platelet function.
-
Store the stock solution at -20°C for long-term storage. The stability of the compound in solution at -20°C is generally high. Avoid repeated freeze-thaw cycles.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180) tubes for blood collection.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin.
-
17-Phenyl-trinor-PGD2 working solutions.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio). b. To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. c. Carefully aspirate the supernatant (PRP) and transfer it to a separate polypropylene (B1209903) tube. d. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes at room temperature. e. Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
2. Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer by setting the 0% light transmission baseline with PRP and the 100% light transmission with PPP. c. Pipette a defined volume of PRP (typically 450 µL) into an aggregometer cuvette containing a magnetic stir bar. d. Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm). e. Add a small volume (typically 50 µL) of the 17-Phenyl-trinor-PGD2 working solution or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes). f. Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen, or thrombin). g. Record the change in light transmission for a set period (typically 5-10 minutes) or until a maximal aggregation response is observed. h. The percentage of aggregation is calculated relative to the 100% transmission set with PPP.
3. Data Analysis: a. Determine the maximal aggregation percentage for each concentration of 17-Phenyl-trinor-PGD2. b. Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of the 17-Phenyl-trinor-PGD2 concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using appropriate software.
Visualizations
Signaling Pathway of 17-Phenyl-trinor-PGD2 in Platelets
Caption: Signaling cascade of 17-Phenyl-trinor-PGD2 in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a Light Transmission Aggregometry experiment.
References
- 1. Differential regulation of platelet inhibition by cGMP- and cAMP-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Protocol for the Dissolution and Use of 17-phenyl trinor PGD2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals engaged in studies involving inflammatory pathways, particularly those mediated by the CRTH2 receptor.
Introduction: 17-phenyl trinor Prostaglandin D2 (17-phenyl trinor PGD2) is a chemically stable synthetic analog of Prostaglandin D2 (PGD2).[1] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation. The biological effects of PGD2 are primarily mediated through the D-prostanoid (DP1) and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) receptors.[2] 17-phenyl trinor PGD2 acts as an agonist for the CRTH2 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in the activation and migration of key inflammatory cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3][4] Activation of the CRTH2 signaling pathway is central to the progression of type 2 inflammatory responses, making its agonists valuable tools for research in asthma and other allergic diseases.[2][5]
This document provides a detailed protocol for the proper dissolution of 17-phenyl trinor PGD2 and its application in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 17-phenyl trinor PGD2 relevant for its use in a laboratory setting.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₃₀O₅ | [1] |
| Molecular Weight | 386.5 g/mol | [1] |
| Storage Temperature | -20°C | [1][6] |
| Long-term Stability | ≥ 2 years at -20°C | [1][7] |
| Solubility (Organic) | DMSO: ~25 mg/mLDMF: ~33 mg/mLEthanol: Miscible | [1] |
| Solubility (Aqueous) | PBS (pH 7.2): ~5 mg/mL | [1] |
| Aqueous Solution Storage | Not recommended for more than one day. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for reconstituting 17-phenyl trinor PGD2, which is typically supplied as a crystalline solid or in a solution of methyl acetate (B1210297).
Materials:
-
17-phenyl trinor PGD2 (solid or in methyl acetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Inert gas (Nitrogen or Argon)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Initial Handling: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Preparation: Before opening the product vial, allow it to warm to room temperature to prevent condensation.
-
If Supplied in Methyl Acetate: If the compound is in a methyl acetate solution, evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen).[8]
-
Reconstitution:
-
Add a precise volume of the chosen organic solvent (e.g., DMSO) to the vial containing the dried compound to create a high-concentration stock solution (e.g., 10-20 mM).
-
Example Calculation for a 10 mM Stock Solution:
-
To prepare a 10 mM stock from 1 mg of 17-phenyl trinor PGD2 (MW = 386.5 g/mol ):
-
Volume of Solvent (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 386.5 g/mol ) = 0.0002587 L
-
Volume (µL) = 258.7 µL
-
Therefore, add 258.7 µL of DMSO to 1 mg of the compound.
-
-
-
Ensuring Complete Dissolution: Vortex the solution gently until the solid is completely dissolved.
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated stock solution for direct application to cultured cells.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature. Keep it on ice after thawing.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration Control:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, as high concentrations can have physiological effects.[6] A final concentration of ≤0.1% is recommended for most cell lines.
-
Crucially, prepare a "vehicle control" by adding the same final concentration of the solvent to the culture medium without the compound. This control is essential for distinguishing the effects of the compound from those of the solvent.
-
-
Immediate Use: Add the working solutions to the cell cultures immediately after preparation. Do not store aqueous dilutions for extended periods.[6]
Visualizations
Signaling Pathway
Caption: Signaling pathway of 17-phenyl trinor PGD2 via the CRTH2 receptor.
Experimental Workflow
Caption: General experimental workflow for cell culture-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. karger.com [karger.com]
- 5. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 17-Phenyl-18,19,20-trinor-PGD2 as a Tool for Studying the DP2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl trinor PGD2) is a synthetic and chemically stable analog of prostaglandin (B15479496) D2 (PGD2).[1][2] Its structural modification, the addition of a phenyl group on the omega side chain, is designed to confer greater stability compared to the endogenous PGD2.[1][2] While this modification in the prostaglandin E (PGE) and F (PGF) series leads to more potent agonists, the specific pharmacological data for 17-phenyl trinor PGD2 at the DP2 receptor is not extensively documented in publicly available literature.[1][2] Nevertheless, as a close structural analog of PGD2, it serves as a valuable tool for investigating the function and pharmacology of the PGD2 receptor 2 (DP2).
The DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in type 2 allergic responses.[3] It is a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis.[3][4][5]
These application notes provide a comprehensive guide to utilizing 17-phenyl trinor PGD2 for the in vitro characterization of the DP2 receptor.
DP2 Receptor: Background and Signaling Pathway
The DP2 receptor is preferentially expressed on cells of the innate and adaptive immune systems, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). When activated by PGD2 or its analogs, the DP2 receptor couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a measurable increase in cytosolic calcium concentration. This signaling cascade ultimately mediates pro-inflammatory responses such as chemotaxis, cellular activation, and cytokine release.
Figure 1: DP2 Receptor Signaling Pathway.
Pharmacological Profile
| Compound | Receptor | Parameter | Value | Reference |
| PGD2 | DP2 | pKi | 8.6 | [6] |
| PGD2 | DP2 | pEC50 | 8.20 | [3] |
Note: pKi and pEC50 are the negative logarithms of the inhibition and 50% effective concentration values, respectively.
Application Notes
17-phenyl trinor PGD2 is a valuable tool for a variety of in vitro assays to probe the function and pharmacology of the DP2 receptor. Its enhanced stability makes it particularly suitable for prolonged experiments where the degradation of PGD2 could be a confounding factor.
Receptor Binding Assays
17-phenyl trinor PGD2 can be used as a competitor ligand in radioligand binding assays to determine the binding affinity of novel, unlabeled DP2 receptor antagonists or agonists. In this setup, a constant concentration of a radiolabeled DP2 ligand (e.g., [3H]-PGD2) is incubated with a source of the DP2 receptor (e.g., cell membranes from a recombinant cell line) in the presence of varying concentrations of 17-phenyl trinor PGD2 or the test compound. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be calculated.
Functional Assays
As a PGD2 analog, 17-phenyl trinor PGD2 is expected to act as a DP2 receptor agonist and can be used to stimulate DP2-mediated cellular responses.
-
Calcium Mobilization Assays: Activation of the DP2 receptor leads to an increase in intracellular calcium. This can be monitored in real-time using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in a plate-based reader. 17-phenyl trinor PGD2 can be used to generate dose-response curves to characterize its potency (EC50) or to screen for antagonists that block this response.
-
Chemotaxis Assays: The DP2 receptor mediates the migration of immune cells. 17-phenyl trinor PGD2 can be used as a chemoattractant in assays such as the Boyden chamber or microfluidic devices to quantify the migration of eosinophils, basophils, or Th2 cells. This provides a robust functional readout for DP2 receptor activation.
-
Eosinophil Shape Change Assays: Upon activation by DP2 agonists, eosinophils undergo a rapid and distinct change from a spherical to a polarized, amoeboid shape. This morphological change can be quantified by flow cytometry or microscopy and serves as a sensitive and rapid functional assay for DP2 receptor activation. 17-phenyl trinor PGD2 can be used to stimulate this response.
Figure 2: Use of 17-Phenyl-trinor-PGD2 as a research tool.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the DP2 receptor using 17-phenyl trinor PGD2 as a reference competitor.
Materials:
-
Membranes from cells stably expressing the human DP2 receptor.
-
[3H]-PGD2 (Radioligand).
-
17-Phenyl-18,19,20-trinor-PGD2 (Reference Compound).
-
Test Compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of 17-phenyl trinor PGD2 and the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of a high concentration of unlabeled PGD2 (for non-specific binding), or 50 µL of the diluted reference/test compound.
-
Add 50 µL of [3H]-PGD2 (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the DP2 receptor membrane preparation (protein concentration to be optimized) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the potency (EC50) of 17-phenyl trinor PGD2 in inducing calcium mobilization via the DP2 receptor.
Materials:
-
Cells stably expressing the human DP2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the DP2-expressing cells in the microplates and grow to confluence.
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Prepare serial dilutions of 17-phenyl trinor PGD2 in Assay Buffer at 2x the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject the 17-phenyl trinor PGD2 dilutions and continue to monitor fluorescence for 1-2 minutes.
-
Calculate the change in fluorescence (peak - baseline) for each concentration.
-
Plot the data using a non-linear regression model (log(agonist) vs. response) to determine the EC50 value.
Figure 3: Workflow for a Calcium Mobilization Assay.
Protocol 3: Eosinophil Shape Change Assay
Objective: To assess the ability of 17-phenyl trinor PGD2 to induce a shape change in isolated eosinophils.
Materials:
-
Isolated human or mouse eosinophils.
-
Assay Buffer: HBSS or other suitable buffer without Ca2+/Mg2+.
-
This compound.
-
Fixative: 4% paraformaldehyde (PFA).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from peripheral blood (human) or bone marrow/spleen (mouse). Resuspend in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of 17-phenyl trinor PGD2 in Assay Buffer.
-
In tubes or a 96-well plate, add 100 µL of the eosinophil suspension.
-
Add 100 µL of Assay Buffer (for baseline) or the diluted 17-phenyl trinor PGD2.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold 4% PFA.
-
Incubate on ice for 15-30 minutes to fix the cells.
-
Analyze the cells on a flow cytometer. The shape change is detected as an increase in the Forward Scatter (FSC) signal.
-
Gate on the eosinophil population and quantify the percentage of cells that have undergone a shape change or the mean FSC of the population.
-
Plot the dose-response curve to determine the EC50.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 4. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGD2/DP2 receptor activation promotes severe viral bronchiolitis by suppressing IFN- λ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 17-phenyl trinor PGD2 in Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor Prostaglandin (B15479496) D2 (PGD2) is a synthetic, chemically stable analog of the naturally occurring prostaglandin PGD2.[1][2] Prostaglandins (B1171923) are lipid compounds that play a crucial role in various physiological processes, including inflammation. PGD2, a major product of the cyclooxygenase (COX) pathway in mast cells, exerts its effects through two primary receptors: the DP1 receptor, which is generally associated with anti-inflammatory responses, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which is predominantly pro-inflammatory.[3][4] The unique pharmacological profile of 17-phenyl trinor PGD2, characterized by its differential activity on these receptors compared to the endogenous ligand, makes it a valuable tool for dissecting the complex role of PGD2 signaling in inflammatory and allergic diseases.
This document provides detailed application notes and experimental protocols for the use of 17-phenyl trinor PGD2 in inflammation research, aimed at researchers, scientists, and drug development professionals.
Biochemical Profile and Mechanism of Action
17-phenyl trinor PGD2 is a stable analog of PGD2, with a phenyl group replacing the terminal three carbons of the omega side chain. This modification confers greater metabolic stability, making it suitable for in vitro and in vivo studies.[1][2]
Its mechanism of action is complex and appears to be tissue- and species-dependent. Early studies have shown that it is a potent inhibitor of ADP-induced human platelet aggregation, with an IC50 of 8.4 μM, although it is significantly less potent than PGD2 (IC50 = 18.6 nM) in this regard.[5] It is also a weak agonist of cyclic AMP (cAMP) accumulation, a hallmark of DP1 receptor activation.[5]
A key study by Narumiya et al. (1985) demonstrated that 17-phenyl trinor PGD2 is virtually inactive in systems where DP1 receptor activation is prominent, such as inhibiting platelet aggregation and increasing cAMP in mast cells. However, it elicits contraction of guinea-pig trachea and dog cerebral arteries with a potency almost equal to that of PGD2, an effect likely mediated by a non-DP1 receptor, potentially the TP receptor or CRTH2.[2] This suggests that 17-phenyl trinor PGD2 may act as a selective agonist for pro-inflammatory prostaglandin receptors in certain contexts.
The following diagram illustrates the established signaling pathways of PGD2, which provides a framework for understanding the potential mechanisms of action of 17-phenyl trinor PGD2.
Quantitative Data Summary
The following table summarizes the available quantitative data for 17-phenyl trinor PGD2 in comparison to its parent compound, PGD2.
| Assay | Compound | Parameter | Value | Reference |
| ADP-induced Human Platelet Aggregation | 17-phenyl trinor PGD2 | IC50 | 8.4 μM | [5] |
| ADP-induced Human Platelet Aggregation | PGD2 | IC50 | 18.6 nM | [5] |
| Cyclic AMP Accumulation | 17-phenyl trinor PGD2 | Activity | Weak Agonist | [5] |
| Guinea-pig Tracheal Ring Contraction | 17-phenyl trinor PGD2 | Potency | ~ PGD2 | [2] |
| Dog Cerebral Artery Contraction | 17-phenyl trinor PGD2 | Potency | ~ PGD2 | [2] |
Experimental Protocols
Due to the limited number of published studies with detailed methods for 17-phenyl trinor PGD2, the following protocols are adapted from established methodologies for prostaglandins and are intended to serve as a starting point for researchers.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from general procedures for light transmission aggregometry to assess the inhibitory effect of 17-phenyl trinor PGD2 on platelet aggregation.
Materials:
-
17-phenyl trinor PGD2 (stock solution in DMSO or ethanol)
-
Adenosine diphosphate (B83284) (ADP)
-
Human whole blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Saline solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Pipettes and tips
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used as a blank.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Add a small volume of 17-phenyl trinor PGD2 at various concentrations (or vehicle control) to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a sub-maximal concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PRP (0% aggregation) and PPP (100% aggregation).
-
Calculate the percentage inhibition of aggregation for each concentration of 17-phenyl trinor PGD2 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of 17-phenyl trinor PGD2.
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol describes a method to assess the chemoattractant or chemorepellent properties of 17-phenyl trinor PGD2 on inflammatory cells like eosinophils or neutrophils, adapted from standard transwell migration assays.[6]
Materials:
-
17-phenyl trinor PGD2
-
Isolated inflammatory cells (e.g., eosinophils, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts)
-
Culture medium appropriate for the cell type
-
Chemoattractant (positive control, e.g., fMLP for neutrophils, eotaxin for eosinophils)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent dye)
Procedure:
-
Cell Preparation:
-
Isolate the inflammatory cells of interest from whole blood or other sources using standard laboratory techniques (e.g., density gradient centrifugation, immunomagnetic selection).
-
Resuspend the cells in the appropriate culture medium at a defined concentration.
-
-
Chemotaxis Assay Setup:
-
Add culture medium containing various concentrations of 17-phenyl trinor PGD2, a positive control chemoattractant, or medium alone (negative control) to the lower wells of the chemotaxis chamber.
-
Place the transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours). The optimal time should be determined empirically.
-
-
Cell Migration Analysis:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a cell counter or a fluorescence-based assay.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a percentage of the input cells that migrated.
-
Compare the migration in the presence of 17-phenyl trinor PGD2 to the negative and positive controls.
-
Protocol 3: Cytokine Release Assay
This protocol outlines a general method to investigate the effect of 17-phenyl trinor PGD2 on the production and release of inflammatory cytokines from immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or mast cells).
Materials:
-
17-phenyl trinor PGD2
-
Isolated immune cells
-
Appropriate cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide (LPS) for macrophages, anti-IgE for mast cells) - optional, for studying co-stimulatory effects
-
96-well cell culture plates
-
ELISA or multiplex assay kits for specific cytokines (e.g., TNF-α, IL-6, IL-8, IL-4, IL-5, IL-13)
Procedure:
-
Cell Culture:
-
Isolate and culture the immune cells of interest in 96-well plates at an appropriate density.
-
-
Cell Stimulation:
-
Treat the cells with various concentrations of 17-phenyl trinor PGD2. Include a vehicle control.
-
In some experiments, cells can be co-stimulated with another inflammatory agent (e.g., LPS) to investigate the modulatory effects of 17-phenyl trinor PGD2.
-
-
Incubation:
-
Incubate the cells for a suitable time to allow for cytokine production and release (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the cytokine concentrations and compare the levels in the 17-phenyl trinor PGD2-treated groups to the control groups.
-
Conclusion
17-phenyl trinor PGD2 is a valuable research tool for investigating the multifaceted roles of PGD2 signaling in inflammation. Its stability and distinct receptor activity profile compared to PGD2 allow for more targeted studies. The provided application notes and adapted protocols offer a foundation for researchers to explore the effects of this compound on various aspects of the inflammatory response, from platelet aggregation and cell migration to cytokine production. Further research is warranted to fully elucidate its receptor selectivity and downstream signaling pathways, which will ultimately enhance its utility in the development of novel anti-inflammatory therapeutics.
References
- 1. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for 17-Phenyl-18,19,20-trinor-PGD2 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-trinor-PGD2) is a synthetic and chemically stable analog of prostaglandin (B15479496) D2 (PGD2).[1] It has demonstrated potent inhibitory effects on platelet aggregation, a critical process in the formation of thrombi. Specifically, it is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2] This characteristic suggests its potential as a therapeutic agent or a research tool in the study of thrombosis and the development of novel anti-thrombotic drugs. These application notes provide an overview of its mechanism of action, protocols for its use in animal models of thrombosis, and relevant data.
Mechanism of Action
17-Phenyl-trinor-PGD2 is an analog of PGD2 and is believed to exert its anti-platelet effects through the PGD2 receptor, known as the DP1 receptor. Activation of the DP1 receptor on platelets leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation in response to various agonists, including ADP. 17-Phenyl-trinor-PGD2 has been shown to be a weak agonist of cAMP accumulation.[2]
dot
Data Presentation
Table 1: In Vitro Activity of 17-Phenyl-18,19,20-trinor-PGD2
| Compound | Assay | Target | Result | Reference |
| This compound | Platelet Aggregation | ADP-induced | IC50 = 8.4 μM | [2] |
| Prostaglandin D2 (PGD2) | Platelet Aggregation | ADP-induced | IC50 = 18.6 nM | [2] |
Application Notes
Potential Applications
-
In Vivo Screening of Anti-thrombotic Agents: Due to its anti-platelet aggregation properties, 17-Phenyl-trinor-PGD2 can be used as a reference compound in the screening and development of new anti-thrombotic drugs.
-
Thrombosis Research: This compound can be utilized in various animal models to investigate the role of the PGD2-DP1 receptor pathway in the pathophysiology of thrombosis.
-
Drug-Eluting Stent Development: Given its stability and anti-platelet activity, it could be explored as a component of coatings for cardiovascular devices like drug-eluting stents to prevent in-stent thrombosis.
Preparation and Storage
-
Formulation: this compound is typically supplied as a solution in methyl acetate (B1210297) or as a solid. For in vivo studies, it is crucial to prepare a sterile, biocompatible formulation. A common approach is to evaporate the organic solvent under a stream of nitrogen and reconstitute the compound in a suitable vehicle, such as saline containing a small amount of a solubilizing agent like ethanol (B145695) or DMSO, followed by further dilution with saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Storage: The compound should be stored at -20°C to maintain its stability.[3] Once reconstituted for in vivo use, it is recommended to use the solution promptly or store it at 4°C for a short period.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a widely used model to induce arterial thrombosis and evaluate the efficacy of anti-thrombotic compounds.[4]
Materials:
-
This compound
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Doppler flow probe and monitor
-
Saline solution (sterile)
-
Vehicle for compound administration
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Compound Administration:
-
Administer 17-Phenyl-trinor-PGD2 or vehicle to the mice via a suitable route (e.g., intravenous, intraperitoneal). The optimal dose and timing of administration need to be determined empirically through dose-response studies.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe on the carotid artery to monitor blood flow.
-
Saturate a small filter paper disc with the FeCl3 solution.
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and wash the area with sterile saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.
-
The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow).
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
dot
Protocol 2: Ex Vivo Platelet Aggregation Assay
This assay is essential to confirm the biological activity of 17-Phenyl-trinor-PGD2 on platelets from the animal species being used in the in vivo model.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets from the animal model species
-
Platelet agonist (e.g., ADP)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Platelet Preparation:
-
Collect whole blood from the animals into an anticoagulant (e.g., sodium citrate).
-
Prepare PRP by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
To obtain washed platelets, further process the PRP by centrifugation in the presence of a washing buffer.
-
-
Aggregation Assay:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add different concentrations of 17-Phenyl-trinor-PGD2 or vehicle to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of 17-Phenyl-trinor-PGD2 compared to the vehicle control.
-
Determine the IC50 value of the compound.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including the dose of this compound, based on their specific research objectives and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols: 17-phenyl trinor PGD2 for cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor prostaglandin (B15479496) D2 (17-phenyl trinor PGD2) is a synthetic analog of prostaglandin D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes. Like PGD2, 17-phenyl trinor PGD2 exerts its effects through interaction with prostanoid receptors, particularly the DP1 receptor. The DP1 receptor is a Gs protein-coupled receptor (GPCR), and its activation initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and the subsequent accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The measurement of cAMP accumulation is a robust method for characterizing the activity of ligands targeting the DP1 receptor. 17-phenyl trinor PGD2 has been characterized as a weak agonist for cAMP accumulation.[3]
These application notes provide a detailed protocol for assessing the ability of 17-phenyl trinor PGD2 to induce cAMP accumulation in a cell-based assay. This protocol is designed for researchers in pharmacology, cell biology, and drug discovery who are investigating the signaling pathways of prostanoid analogs.
Signaling Pathway of 17-phenyl trinor PGD2-induced cAMP Accumulation
The binding of 17-phenyl trinor PGD2 to the DP1 receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates from the Gβγ dimer and binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[1][2][4]
Caption: Signaling cascade of 17-phenyl trinor PGD2 via the DP1 receptor.
Experimental Protocols
This section outlines a detailed methodology for a cell-based cAMP accumulation assay using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).
Cell Line Selection and Culture
A crucial component of this assay is the selection of a suitable cell line. The chosen cells should endogenously express the DP1 receptor or be engineered to stably express a recombinant human DP1 receptor. Human Embryonic Kidney (HEK293) cells are a common choice for stable expression of recombinant GPCRs.
-
Recommended Cell Line: HEK293 cells stably expressing the human DP1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
cAMP Accumulation Assay Protocol
This protocol is a general guideline and may require optimization based on the specific cAMP assay kit and cell line used.
Materials:
-
HEK293-DP1 cells
-
17-phenyl trinor PGD2 (Cayman Chemical or equivalent)
-
Prostaglandin D2 (as a positive control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer, HTRF® cAMP dynamic 2 kit from Cisbio, or GloSensor™ cAMP Assay from Promega)
-
White, opaque 384-well microplates
-
Multichannel pipette and/or automated liquid handler
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader for LANCE and HTRF kits, luminometer for GloSensor)
Experimental Workflow:
Caption: Step-by-step workflow for the cAMP accumulation assay.
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed HEK293-DP1 cells in a T75 flask to reach 80-90% confluency on the day of the experiment.
-
On the assay day, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in stimulation buffer and perform a cell count. Adjust the cell density to the desired concentration (typically 1,000-5,000 cells per well, to be optimized).
-
Add IBMX to the cell suspension to a final concentration of 0.5 mM to prevent the degradation of cAMP.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of 17-phenyl trinor PGD2 and the positive control PGD2 in stimulation buffer. A suggested starting concentration range for 17-phenyl trinor PGD2 is 1 nM to 100 µM, given its characterization as a weak agonist. For PGD2, a range of 0.1 pM to 1 µM is appropriate.
-
Add 5 µL of the diluted compounds to the respective wells. Include wells with stimulation buffer only as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit. This typically involves adding a lysis buffer containing a labeled cAMP analog and a specific antibody.
-
Incubate the plate for the recommended time (usually 1 hour at room temperature) to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for the chosen assay technology (e.g., for HTRF, read fluorescence at 665 nm and 620 nm).
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum response.
-
Data Presentation
The following table summarizes the expected results for PGD2 and 17-phenyl trinor PGD2 in a cAMP accumulation assay.
| Compound | Target Receptor | Expected Activity | EC50 (M) | Maximum Response |
| PGD2 | DP1 | Agonist | ~2.2 x 10-9 | High cAMP accumulation |
| 17-phenyl trinor PGD2 | DP1 | Weak Agonist | To be determined | Lower cAMP accumulation compared to PGD2 |
Note: The EC50 value for PGD2 is based on data from a stable HEK293 cell line expressing the human DP1 receptor. The activity of 17-phenyl trinor PGD2 is described as a weak agonist, and its EC50 and maximal response should be determined experimentally. It is expected to have a higher EC50 and/or a lower maximal response compared to PGD2.
Conclusion
This application note provides a comprehensive protocol for the characterization of 17-phenyl trinor PGD2-induced cAMP accumulation. By following this methodology, researchers can effectively assess the agonistic properties of this and other prostanoid analogs at the DP1 receptor. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for understanding the mechanism of action and the practical steps of the assay. The successful implementation of this protocol will contribute to a better understanding of the pharmacological profile of 17-phenyl trinor PGD2 and aid in the development of novel therapeutics targeting the prostanoid signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of 17-Phenyl-18,19,20-trinor-PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic and chemically stable analog of prostaglandin (B15479496) D2 (PGD2).[1][2] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[3][4] It exerts its effects through two primary G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[3][5] These receptors often mediate opposing effects, with DP1 activation typically leading to vasodilation and inhibition of platelet aggregation, while DP2 activation is strongly associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3][6]
The structural modification of the lower side chain with a phenyl group in 17-phenyl-trinor-PGD2 suggests enhanced stability and potentially altered receptor binding and potency compared to the parent PGD2 molecule.[1][2] While in vivo studies on this specific PGD2 analog are not extensively documented in publicly available literature, research on analogous 17-phenyl-trinor-prostaglandins of the E and F series has demonstrated that this modification can lead to more potent and stable compounds.[7] This document provides a detailed guide for the proposed in vivo administration of 17-phenyl-trinor-PGD2, based on its known in vitro activities, the established roles of PGD2 receptors, and experimental protocols for similar prostaglandin analogs.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | 9α,15S-dihydroxy-11-oxo-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 85280-91-7 | [1] |
| Molecular Formula | C23H30O5 | [1] |
| Formula Weight | 386.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) (e.g., 10 mg/ml) | [1] |
| Solubility | DMF: ~33 mg/ml, DMSO: ~25 mg/ml, Ethanol (B145695): miscible, PBS (pH 7.2): ~5 mg/ml | [1] |
| Storage | -20°C | [1] |
In Vitro Biological Activity
| Assay | Effect of 17-Phenyl-trinor-PGD2 | Comparison with PGD2 | Reference |
| ADP-induced Human Platelet Aggregation | Potent inhibitor (IC50 = 8.4 µM) | PGD2 IC50 = 18.6 nM | [8] |
| Cyclic AMP Accumulation | Weak agonist | - | [8] |
| Guinea-pig Tracheal Ring Chain Contraction | Contractile activity | Almost equal potency | [9] |
| Dog Cerebral Artery Helical Strip Contraction | Contractile activity | Almost equal potency | [9] |
| Human Platelet Aggregation Inhibition (PGD2-induced) | Virtually inactive | PGD2 is an agonist | [9] |
| Cyclic AMP Increase in Rat Mast Cells | Virtually inactive | PGD2 is an agonist | [9] |
| Rabbit Stomach Strip Relaxation | Virtually inactive | PGD2 is an agonist | [9] |
Experimental Protocols
General Preparation of 17-Phenyl-18,19,20-trinor-PGD2 for In Vivo Administration
Objective: To prepare a stock solution and working dilutions of 17-phenyl-trinor-PGD2 suitable for in vivo administration.
Materials:
-
This compound solution (e.g., in methyl acetate)[1]
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), pH 7.2[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Evaporation of Storage Solvent: Under a gentle stream of nitrogen, evaporate the methyl acetate from the desired amount of stock solution in a sterile glass vial. This step is crucial to remove the organic solvent which can be toxic to animals.
-
Initial Solubilization: Reconstitute the dried compound in a small volume of a biocompatible solvent such as anhydrous ethanol or DMSO.[1] For example, dissolve the residue in 100 µl of ethanol.
-
Preparation of Working Solution: Further dilute the initial solution with sterile PBS (pH 7.2) to the final desired concentration.[1] It is important to add the PBS slowly while vortexing to prevent precipitation of the lipid-soluble compound. The final concentration of the organic solvent (ethanol or DMSO) should be kept to a minimum (ideally <1%) in the final injection volume to avoid solvent-induced effects.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the organic solvent and PBS as the working solution.
-
Storage: Use the freshly prepared working solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Proposed In Vivo Experiment 1: Evaluation of Pro-inflammatory Effects in a Mouse Model of Allergic Airway Inflammation
Objective: To investigate the potential of 17-phenyl-trinor-PGD2 to promote allergic airway inflammation, likely via the DP2 receptor. This protocol is adapted from studies using other DP2 agonists.[5]
Animal Model:
-
BALB/c mice (6-8 weeks old) are commonly used for models of allergic asthma.
Experimental Groups:
-
Control Group: Sensitized and challenged with saline, treated with vehicle.
-
Allergen Group: Sensitized and challenged with allergen (e.g., ovalbumin - OVA), treated with vehicle.
-
Treatment Group: Sensitized and challenged with allergen, treated with 17-phenyl-trinor-PGD2.
-
(Optional) DP2 Antagonist Group: Sensitized and challenged with allergen, treated with 17-phenyl-trinor-PGD2 and a selective DP2 antagonist.
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µl of saline.
-
Drug Administration: From day 21 to 23, administer 17-phenyl-trinor-PGD2 (e.g., 1-10 µg/kg) or vehicle via a suitable route (e.g., intraperitoneal or intranasal) 30 minutes prior to allergen challenge. The exact dose may need to be determined in a pilot dose-response study.
-
Allergen Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
Endpoint Analysis (Day 25):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Perfuse the lungs and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Proposed In Vivo Experiment 2: Assessment of Vasodilatory Effects
Objective: To determine if 17-phenyl-trinor-PGD2 has vasodilatory effects, potentially mediated by the DP1 receptor. This protocol is based on a study investigating PGD2-induced vasodilation.
Animal Model:
-
C57BL/6 mice (8-10 weeks old).
Protocol:
-
Drug Preparation: Prepare 17-phenyl-trinor-PGD2 in a vehicle of 5% DMSO in saline.
-
Administration: Administer the compound via subcutaneous (s.c.) injection into the scruff of the neck at various doses (e.g., 0.1, 1, 10 µg per mouse) in a volume of 100 µl.
-
Measurement of Vasodilation:
-
Use a laser Doppler perfusion imager to measure blood flow in the mouse ear before and at multiple time points after injection (e.g., 1, 2, 5, 10, 15 minutes).
-
An increase in perfusion units indicates vasodilation.
-
-
Data Analysis: Calculate the change in perfusion from baseline for each dose and time point.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathways for 17-Phenyl-trinor-PGD2 via DP1 and DP2 receptors.
Experimental Workflow for Allergic Airway Inflammation Model
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor Prostaglandin D2 - Biochemicals - CAT N°: 12810 [bertin-bioreagent.com]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 - Behavioral Neuroscience - CAT N°: 12010 [bertin-bioreagent.com]
- 5. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 17-phenyl trinor PGD2 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 17-phenyl trinor PGD2, a stable analog of prostaglandin (B15479496) D2 (PGD2), in biological matrices such as plasma and cell culture supernatants. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate detection and quantification. This document provides comprehensive information on sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it includes a summary of the PGD2 signaling pathway and presents all quantitative data in structured tables for easy interpretation by researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D2 (PGD2) is a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to its chemical instability, the use of more stable analogs like 17-phenyl trinor PGD2 is often preferred in research settings. 17-phenyl trinor PGD2 is a synthetic analog of PGD2 where the terminal pentyl group is replaced by a phenylpropyl group, conferring greater metabolic stability. Accurate quantification of this analog is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its biological roles. LC-MS/MS offers high sensitivity and specificity for the analysis of prostaglandins (B1171923) and their analogs in complex biological samples.
Signaling Pathway
Prostaglandin D2 and its analogs exert their biological effects by binding to two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while activation of the DP2 receptor is coupled to the inhibition of adenylyl cyclase and an increase in intracellular calcium. The specific downstream effects are cell-type dependent and can influence various cellular processes.
Figure 1: Simplified signaling pathway of PGD2 and its analogs.
Experimental Workflow
The general workflow for the quantification of 17-phenyl trinor PGD2 involves sample collection and stabilization, addition of an internal standard, extraction of the analyte, chromatographic separation, and detection by tandem mass spectrometry.
Figure 2: General experimental workflow for analysis.
Materials and Reagents
-
17-phenyl trinor PGD2 standard (Cayman Chemical or equivalent)
-
17-phenyl trinor PGF2α-d4 internal standard (Cayman Chemical or equivalent)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 17-phenyl trinor PGD2 and 17-phenyl trinor PGF2α-d4 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
Sample Preparation
A. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of biological sample (plasma or cell culture supernatant), add 10 µL of the internal standard working solution (e.g., 100 ng/mL 17-phenyl trinor PGF2α-d4).
-
Acidify the sample by adding 10 µL of 1% formic acid.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step once more and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A).
B. Solid-Phase Extraction (SPE) Protocol
-
To 100 µL of biological sample, add 10 µL of the internal standard working solution.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions
The molecular weight of 17-phenyl trinor PGD2 is 386.5 g/mol .[1] In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 385.5. Common fragmentations for prostaglandins include losses of water (H₂O) and carboxyl group (CO₂).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17-phenyl trinor PGD2 | 385.5 | 367.5 ([M-H-H₂O]⁻) | 15 (Optimizable) |
| 385.5 | 299.5 ([M-H-H₂O-C₅H₆O]⁻) | 25 (Optimizable) | |
| 17-phenyl trinor PGF2α-d4 (IS) | 391.5 | 373.5 ([M-H-H₂O]⁻) | 15 (Optimizable) |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. These values are based on typical performance for similar prostaglandin analyses and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | r² |
| 17-phenyl trinor PGD2 | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | 85 - 115 |
| Mid | 10 | < 15 | 85 - 115 |
| High | 80 | < 15 | 85 - 115 |
Table 3: Recovery
| Extraction Method | Mean Recovery (%) |
| LLE | > 80 |
| SPE | > 85 |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of 17-phenyl trinor PGD2 in biological matrices. The protocol includes detailed steps for sample preparation, chromatography, and mass spectrometry, along with expected performance characteristics. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation for researchers. This method is suitable for use in research and drug development settings where accurate and reliable measurement of this stable PGD2 analog is required.
References
Application Notes and Protocols for High-Throughput Screening of 17-Phenyl-18,19,20-trinor-PGD2
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic and stable analog of prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is a bioactive lipid mediator that exerts its effects through two primary G-protein coupled receptors (GPCRs): the DP1 (PTGDR1) receptor and the DP2 (CRTH2) receptor.[2][3] These receptors are involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and sleep regulation.[3][4] 17-Phenyl-18,19,20-trinor-PGD2 has been identified as a potent inhibitor of ADP-induced platelet aggregation and a weak agonist of cyclic AMP (cAMP) accumulation.[5] Its stability and specific activity make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the PGD2 signaling pathway.
These application notes provide a framework for utilizing this compound in HTS assays to discover and characterize new drug candidates targeting the DP1 and DP2 receptors.
Target Receptors and Signaling Pathways
Prostaglandin D2 signaling is primarily mediated by two distinct GPCRs, DP1 and DP2, which trigger different downstream signaling cascades.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs alpha subunit.[2] Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses, which are often associated with vasodilation and inhibition of platelet aggregation.[3][6]
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is coupled to a Gi alpha subunit. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, it can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This pathway is predominantly pro-inflammatory and is involved in the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[4]
Diagrams of Signaling Pathways
High-Throughput Screening Protocols
The following are generalized HTS protocols that can be adapted for screening compound libraries for modulators of DP1 and DP2 receptors using this compound as a tool compound.
DP1 Receptor Agonist/Antagonist HTS using a cAMP Assay
This assay is designed to identify compounds that either mimic the effect of this compound (agonists) or block its activity (antagonists) at the DP1 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or fluorescence polarization-based).
-
This compound (as a reference agonist).
-
Test compound library.
-
384-well white, low-volume assay plates.
-
Plate reader compatible with the chosen cAMP detection technology.
Protocol:
-
Cell Plating: Seed DP1-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist (this compound) in assay buffer.
-
Compound Addition:
-
For agonist screening: Add test compounds to the cell plates.
-
For antagonist screening: Add test compounds to the cell plates and incubate for 15-30 minutes at room temperature. Then, add this compound at a final concentration equal to its EC80.
-
-
Incubation: Incubate the plates for 30-60 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Incubate for the recommended time and then read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to positive (reference agonist) and negative (vehicle) controls. Calculate Z'-factor to assess assay quality. For active compounds, determine EC50 (for agonists) or IC50 (for antagonists) values from dose-response curves.
DP2 Receptor Antagonist HTS using a Calcium Mobilization Assay
This assay identifies antagonists of the DP2 receptor by measuring their ability to inhibit the increase in intracellular calcium induced by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human DP2 receptor and a G-protein alpha subunit (e.g., Gα16).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (an anion-exchange inhibitor, if required for the dye).
-
This compound (as a reference agonist).
-
Test compound library.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with a liquid handling system (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Seed DP2-expressing cells into 384-well black, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the cell plate into the fluorescence plate reader. Add test compounds and incubate for 15-30 minutes.
-
Agonist Addition and Signal Measurement: Add this compound at its EC80 concentration and immediately measure the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Normalize the data to positive (reference agonist) and negative (vehicle) controls. Determine IC50 values for active antagonist compounds from dose-response curves.
Data Presentation
Quantitative data for this compound and related compounds should be summarized for clear comparison.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 8.4 µM | ADP-induced platelet aggregation | [5] |
| Activity | Weak agonist | cAMP accumulation | [5] |
Table 2: Example Data for HTS Assay Controls
| Compound | Target | Assay Type | Parameter | Value |
| PGD2 | DP1 | cAMP Accumulation | EC50 | 18.6 nM |
| This compound | DP1 | cAMP Accumulation | EC50 | To be determined |
| Fevipiprant | DP2 | Calcium Mobilization | IC50 | 0.6 nM |
| AZD1981 | DP2 | Calcium Mobilization | IC50 | 1.2 nM |
Conclusion
This compound is a valuable pharmacological tool for the investigation of the PGD2 signaling pathway. The HTS protocols outlined here provide a robust framework for the identification and characterization of novel agonists and antagonists of the DP1 and DP2 receptors. These assays can be readily automated and are suitable for large-scale screening campaigns in academic and industrial drug discovery settings. The provided signaling pathway diagrams and data tables offer a comprehensive resource for researchers working in this area.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
17-Phenyl-18,19,20-trinor-pgd2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 17-Phenyl-18,19,20-trinor-PGD₂.
Troubleshooting Guide: Common Solubility Issues
Q1: My 17-Phenyl-18,19,20-trinor-PGD₂ is not dissolving in my aqueous buffer.
A1: Direct dissolution in aqueous buffers can be challenging. 17-Phenyl-18,19,20-trinor-PGD₂ is sparingly soluble in aqueous solutions. To improve solubility, first dissolve the compound in an organic solvent like ethanol (B145695), DMSO, or DMF. Then, you can dilute this stock solution with your aqueous buffer. For instance, a method that works for similar prostaglandin (B15479496) analogs is to create a 1:1 solution of ethanol:PBS (pH 7.2)[1].
Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium.
A2: This is a common issue when the concentration in the aqueous medium exceeds the compound's solubility limit. To avoid precipitation, try the following:
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Decrease the final concentration: The solubility in PBS (pH 7.2) is approximately 5 mg/mL[2]. Ensure your final concentration is below this limit.
-
Use a co-solvent: Adding a small percentage of the initial organic solvent (e.g., 1-5% ethanol or DMSO) to your final aqueous solution can help maintain solubility.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing immediately after adding the organic stock to the aqueous buffer.
Q3: The compound is provided in methyl acetate (B1210297). How do I switch to a different solvent?
A3: If your 17-Phenyl-18,19,20-trinor-PGD₂ is supplied in methyl acetate, you can change the solvent by evaporating the methyl acetate under a gentle stream of nitrogen. Once the solvent has evaporated, you can immediately add your solvent of choice and dissolve the compound[1].
Frequently Asked Questions (FAQs)
Q4: What are the recommended solvents for 17-Phenyl-18,19,20-trinor-PGD₂?
A4: 17-Phenyl-18,19,20-trinor-PGD₂ is soluble in several organic solvents. The table below summarizes its solubility in various common solvents.
Q5: How should I store solutions of 17-Phenyl-18,19,20-trinor-PGD₂?
A5: For long-term storage, it is recommended to store 17-Phenyl-18,19,20-trinor-PGD₂ at -20°C as a solution in an organic solvent like DMF or DMSO. Aqueous solutions of similar prostaglandin analogs are not recommended for storage for more than one day[1].
Data Presentation
Table 1: Solubility of 17-Phenyl-18,19,20-trinor-PGD₂
| Solvent | Approximate Solubility | Reference |
| DMF | 33 mg/mL | [2] |
| DMSO | 25 mg/mL | [2] |
| Ethanol | Miscible | [2] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
Table 2: Solubility of Related Prostaglandin Analogs
| Compound | Solvent | Approximate Solubility | Reference |
| 17-phenyl trinor PGE₂ | DMF | >100 mg/mL | [3] |
| DMSO | >100 mg/mL | [3] | |
| Ethanol | >100 mg/mL | [3] | |
| PBS (pH 7.2) | >0.8 mg/mL | [3] | |
| 17-phenyl trinor PGF₂α | DMF | >100 mg/mL | [4] |
| DMSO | >100 mg/mL | [4] | |
| Ethanol | >100 mg/mL | [4] | |
| PBS (pH 7.2) | >800 µg/mL | [4] | |
| 17-phenyl trinor PGF₂α isopropyl ester | DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution from a Solid Compound
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Weigh the desired amount of 17-Phenyl-18,19,20-trinor-PGD₂ in a sterile vial.
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Add a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to dissolve the compound completely.
-
In a separate sterile tube, prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).
-
While vortexing the aqueous buffer, slowly add the dissolved compound stock solution to the buffer.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
Use the freshly prepared aqueous solution immediately. For some prostaglandin analogs, it is not recommended to store the aqueous solution for more than one day[1].
Protocol 2: Solvent Exchange
-
If your 17-Phenyl-18,19,20-trinor-PGD₂ is supplied in a solvent such as methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen in a chemical fume hood.
-
Ensure that all of the initial solvent has been removed.
-
Immediately add your desired solvent (e.g., DMF, DMSO, or ethanol) to the dried compound.
-
Vortex until the compound is fully dissolved.
-
Store the resulting solution at -20°C.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution.
Caption: Simplified prostaglandin signaling pathway.
References
Improving stability of 17-phenyl trinor PGD2 in solution
Welcome to the technical support center for 17-phenyl trinor PGD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 17-phenyl trinor PGD2 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGD2 and why is its stability important?
17-phenyl trinor PGD2 is a synthetic analog of prostaglandin (B15479496) D2 (PGD2). The addition of a phenyl group at the C-17 position is intended to enhance its chemical stability compared to the parent PGD2 molecule.[1][2] Maintaining the stability of 17-phenyl trinor PGD2 in solution is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that can affect the stability of 17-phenyl trinor PGD2 in solution?
Based on general knowledge of prostaglandins, the stability of 17-phenyl trinor PGD2 in solution can be influenced by several factors, including:
-
pH: Prostaglandins are known to be sensitive to pH. Acidic or basic conditions can catalyze degradation pathways such as dehydration and isomerization.
-
Solvent: The choice of solvent can significantly impact stability. While soluble in organic solvents like ethanol (B145695), DMSO, and DMF, aqueous solutions can be more challenging.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, may induce degradation of photosensitive compounds.
-
Oxygen: Oxidative degradation can be a concern for prostaglandins.
Q3: How should I prepare a stock solution of 17-phenyl trinor PGD2?
It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or DMF.[3][4] These solvents generally provide better stability for long-term storage than aqueous buffers. For example, a stock solution of 10 mg/mL in ethanol can be prepared.[5]
Q4: Can I prepare aqueous solutions of 17-phenyl trinor PGD2?
Yes, but with caution. Direct dissolution in aqueous buffers can be difficult and may lead to precipitation or degradation. A common practice is to dilute a small volume of the organic stock solution into the aqueous buffer of choice just before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. The solubility in PBS (pH 7.2) is reported to be at least 5 mg/ml.[2]
Q5: What is the recommended storage condition for 17-phenyl trinor PGD2 solutions?
Stock solutions in organic solvents should be stored at -20°C or lower.[1][3][4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and any unused portion should be discarded.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of the compound over time. | Degradation of 17-phenyl trinor PGD2 in solution. | - Prepare fresh aqueous solutions for each experiment from a frozen organic stock.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Verify the stability of the compound under your specific experimental conditions using an analytical method like HPLC or LC-MS/MS. |
| Precipitation observed when diluting the organic stock solution into an aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of 17-phenyl trinor PGD2 in the aqueous solution.- Increase the percentage of the organic solvent in the final aqueous solution, if permissible for your experiment.- Use a gentle vortex or sonication to aid dissolution, but avoid excessive heating.[5] |
| Inconsistent experimental results between different batches of prepared solutions. | - Inaccurate initial weighing of the compound.- Pipetting errors during dilution.- Degradation of the stock solution.- Use of different solvent lots or buffer preparations. | - Use a calibrated analytical balance for weighing the solid compound.- Use calibrated pipettes and proper pipetting techniques.- Prepare a new stock solution from fresh solid material.- Ensure consistency in the source and preparation of all solvents and buffers. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS/MS). | Formation of degradation products. | - Minimize the time between solution preparation and analysis.- Store samples at low temperatures (e.g., 4°C) in the autosampler during analysis.- Investigate the identity of the degradation products to understand the degradation pathway. Common degradation pathways for PGD2 include dehydration and isomerization. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Ethanol
Objective: To prepare a 10 mg/mL stock solution of 17-phenyl trinor PGD2 in ethanol.
Materials:
-
17-phenyl trinor PGD2 (solid)
-
Anhydrous ethanol (≥99.5%)
-
Calibrated analytical balance
-
Volumetric flask
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Accurately weigh a precise amount of 17-phenyl trinor PGD2 (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous ethanol to dissolve the solid.
-
Once dissolved, add anhydrous ethanol to the final volume mark of the flask.
-
Mix the solution thoroughly by inversion.
-
Aliquot the stock solution into single-use amber glass vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC-UV
Objective: To assess the stability of 17-phenyl trinor PGD2 in a specific solution over time.
Materials:
-
Prepared solution of 17-phenyl trinor PGD2
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
-
Reference standard of 17-phenyl trinor PGD2
Procedure:
-
Prepare the solution of 17-phenyl trinor PGD2 to be tested at a known concentration.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system.
-
Record the peak area of the 17-phenyl trinor PGD2 peak at a suitable wavelength (e.g., 210 nm).
-
Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the peak area.
-
Calculate the percentage of 17-phenyl trinor PGD2 remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Recommended workflow for the preparation and use of 17-phenyl trinor PGD2 solutions.
Caption: Potential degradation pathways for 17-phenyl trinor PGD2 based on known prostaglandin instability.
References
Technical Support Center: 17-Phenyl-18,19,20-trinor-PGD2 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Phenyl-18,19,20-trinor-PGD2 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Biological Effect | Compound Degradation: Prostaglandin (B15479496) analogs can be unstable. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Dosage: The dose may be too low to elicit a response. | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Start with a range based on related compounds (see Table 1). | |
| Improper Vehicle/Solubility: The compound may not be fully dissolved or may be precipitating out of solution upon injection. | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO, ethanol) before further dilution in an aqueous vehicle like saline or PBS. Visually inspect the final solution for any precipitation. Consider using a vehicle with a small percentage of a solubilizing agent like Tween® 80 or Cremophor® EL, but always run a vehicle-only control group to test for effects of the vehicle itself. | |
| Incorrect Administration Route: The chosen route (e.g., IP, IV, SC) may not provide optimal bioavailability for the target tissue. | Review literature for common administration routes for prostaglandin analogs in your model system. If the initial route is ineffective, consider a more direct route if appropriate for your research question. | |
| High Animal Mortality or Adverse Events | Toxicity from High Dosage: The administered dose may be too high, leading to systemic toxicity. | Immediately perform a dose-de-escalation study, starting with a significantly lower dose. Monitor animals closely for signs of distress, such as lethargy, ruffled fur, weight loss, or labored breathing. |
| Vehicle Toxicity: The solvent or vehicle used for administration may be causing adverse effects. | Always include a vehicle-only control group. If adverse effects are observed in this group, consider alternative, well-tolerated vehicles. | |
| Rapid Metabolism/Clearance: While designed for stability, the compound's half-life in your specific model might be shorter than expected. | Conduct a time-course experiment to determine the optimal window for observing the desired effect after administration. | |
| Variability Between Experiments | Inconsistent Solution Preparation: Minor differences in weighing, dissolving, or diluting the compound can lead to significant variability. | Use a standardized and documented protocol for solution preparation. Ensure the compound is completely dissolved at each step. |
| Animal-to-Animal Variation: Differences in animal age, weight, sex, or health status can impact results. | Use age- and weight-matched animals for all experimental groups. Ensure all animals are properly acclimated and healthy before beginning the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native PGD2?
A1: this compound is a synthetic analog of Prostaglandin D2 (PGD2).[1][2] Its chemical structure has been modified to replace the terminal three carbons of the omega side chain with a phenyl group.[1] This modification makes it a more chemically stable compound compared to the native PGD2, which is notoriously unstable in vivo.[1] In the PGE and PGF series, analogous modifications have been shown to lead to stable and sometimes more potent agonists.[1]
Q2: What are the known receptors and general mechanism of action for this compound?
A2: As a PGD2 analog, this compound is expected to act on the same receptors as PGD2: the DP1 and DP2 (also known as CRTH2) receptors.[3] These two G protein-coupled receptors often have opposing effects. DP1 receptor activation is typically associated with Gs-coupling, leading to increased intracellular cAMP, vasodilation, and anti-inflammatory effects.[3][4][5] Conversely, DP2 receptor activation is coupled to Gi, which inhibits cAMP production and promotes pro-inflammatory responses, such as the chemotaxis of eosinophils and Th2 cells.[3][4]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: this compound is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it to the final working concentration with a sterile aqueous buffer such as phosphate-buffered saline (PBS) or saline.[1] It is crucial to ensure the final concentration of the organic solvent is low (typically <5%) and well-tolerated by the animals. Always include a vehicle control group in your experiments.
Q4: What is a recommended starting dose for in vivo experiments in mice?
A4: There is limited published data on the specific in vivo dosage of this compound. However, data from structurally similar compounds can provide a starting point. For example, 17-phenyl-trinor-PGE2, a related analog, has a reported ED50 of 350 µg/kg in hamsters.[6] It is strongly recommended to perform a pilot dose-response study for your specific animal model and desired biological endpoint. A starting range could be from 0.1 mg/kg to 1 mg/kg, adjusting based on observed efficacy and any signs of toxicity.
Q5: How should I store this compound?
A5: The compound should be stored at -20°C as supplied.[1] For stock solutions prepared in an organic solvent like DMSO or ethanol, it is also recommended to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is best practice to prepare fresh dilutions from the stock solution immediately before use.
Quantitative Data Summary
The following table summarizes potency data for related 17-phenyl-trinor-prostaglandin analogs, which can serve as a reference for experimental design.
Table 1: Potency of Related 17-Phenyl-Trinor-Prostaglandin Analogs
| Compound | Animal Model | Assay | Relative Potency/Effective Dose |
| 17-phenyl-trinor-PGE2 | Hamster | Antifertility (luteolytic activity) | ED50 of 350 µg/kg (4.4 times more potent than PGE2)[6][7] |
| 17-phenyl-trinor-PGF2α | Hamster | Antifertility (luteolytic activity) | ~90 times more potent than PGF2α[7] |
| 17-phenyl-trinor-PGF2α | Rat | Blood Pressure (pressor response) | 5 times the potency of PGF2α[7] |
| 17-phenyl-trinor-PGF2α | Ovine Luteal Cells | FP Receptor Binding | 756% relative potency compared to PGF2α[8] |
Experimental Protocols
Detailed Methodology: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
Disclaimer: This is a general protocol and should be adapted for specific experimental needs. A pilot study is essential to determine the optimal dose and vehicle for your model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, low-adhesion microcentrifuge tubes
-
Syringes (e.g., 1 ml)
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/ml):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically prepare a stock solution by dissolving the compound in sterile DMSO. For example, to make a 10 mg/ml stock, dissolve 1 mg of the compound in 100 µl of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into sterile, low-adhesion tubes for single use to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Calculate the required volume of stock solution based on the desired final dose and the total injection volume. The final injection volume for IP in mice is typically 100-200 µl (up to 10 ml/kg).[10]
-
Example Calculation for a 1 mg/kg dose in a 25g mouse:
-
Dose = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Volume of stock (10 mg/ml) = 25 µg / 10,000 µg/ml = 0.0025 ml = 2.5 µl
-
-
Dilute the calculated volume of the DMSO stock solution with sterile saline or PBS to the final injection volume. For the example above, if the final injection volume is 100 µl, add 2.5 µl of the stock solution to 97.5 µl of sterile saline.
-
Vortex the working solution immediately before drawing it into the syringe to ensure homogeneity.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally under 5%) to avoid vehicle-induced toxicity.
-
-
Intraperitoneal (IP) Administration:
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders.[9][11]
-
Position the mouse so its head is tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12]
-
The injection site should be in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[11][12]
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle.[11]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.[9]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
Signaling Pathways
Caption: PGD2 Analog Signaling Pathways.
Experimental Workflow
Caption: General In Vivo Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.vt.edu [research.vt.edu]
Optimizing concentration of 17-phenyl trinor PGD2 for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 17-phenyl trinor PGD2 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGD2 and what is its primary mechanism of action?
17-phenyl trinor PGD2 is a synthetic and chemically stable analog of Prostaglandin (B15479496) D2 (PGD2).[1] Its primary mechanism of action is as an agonist for prostaglandin receptors, which are G-protein coupled receptors (GPCRs).[2] While it is an analog of PGD2, which signals through DP1 and DP2 (CRTH2) receptors, the specific receptor subtype affinity and downstream signaling of 17-phenyl trinor PGD2 can be cell-type dependent. Generally, its binding to a GPCR can modulate intracellular cyclic AMP (cAMP) levels.[2]
Q2: What is a typical starting concentration range for 17-phenyl trinor PGD2 in a cell-based assay?
A typical starting concentration range for 17-phenyl trinor PGD2 can vary significantly depending on the cell type and the specific biological endpoint being measured. Based on available data for its effects, such as the inhibition of platelet aggregation (IC50 of 8.4 µM), a broad starting range to consider would be from 10 nM to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I prepare a stock solution of 17-phenyl trinor PGD2?
17-phenyl trinor PGD2 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Solubility of 17-Phenyl Trinor PGD2
| Solvent | Solubility |
| DMF | ~33 mg/mL[1] |
| DMSO | ~25 mg/mL[1] |
| Ethanol | Miscible[1] |
| PBS (pH 7.2) | ~5 mg/mL[1] |
Q4: What are the potential signaling pathways activated by 17-phenyl trinor PGD2?
As a PGD2 analog, 17-phenyl trinor PGD2 is expected to activate signaling pathways downstream of prostaglandin receptors. Activation of the DP1 receptor, a Gs-coupled GPCR, typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, modulating cellular functions.
Mandatory Visualization: Signaling Pathway of 17-Phenyl Trinor PGD2
References
Avoiding off-target effects of 17-Phenyl-18,19,20-trinor-pgd2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying potential off-target effects of 17-Phenyl-18,19,20-trinor-prostaglandin D₂ (17-phenyl-trinor-PGD₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 17-Phenyl-18,19,20-trinor-PGD₂?
A1: 17-Phenyl-18,19,20-trinor-PGD₂ is a synthetic analog of prostaglandin (B15479496) D₂ (PGD₂).[1][2] While it is an analog of PGD₂, studies have shown that it is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, with an IC₅₀ of 8.4 μM.[1][2] It is also described as a weak agonist for cyclic AMP (cAMP) accumulation.[1][2] This suggests that its primary targets are prostanoid receptors.
Q2: What are the expected on-target effects of 17-Phenyl-18,19,20-trinor-PGD₂?
A2: As a PGD₂ analog, 17-Phenyl-18,19,20-trinor-PGD₂ is expected to interact with the PGD₂ receptors, DP₁ and DP₂ (also known as CRTH2). The weak agonism of cAMP accumulation suggests some interaction with the Gₛ-coupled DP₁ receptor.[1][2] Its potent inhibition of platelet aggregation suggests a more complex mechanism, possibly involving antagonism of other receptors on platelets or a very specific interaction with prostanoid receptors on these cells.
Q3: What are the potential off-target effects of 17-Phenyl-18,19,20-trinor-PGD₂?
A3: The "17-phenyl trinor" modification is also found in analogs of other prostaglandins, such as PGE₂ and PGF₂α.[3][4] The PGE₂ analog is a known agonist for EP₁ and EP₃ receptors.[3] This suggests a high potential for 17-phenyl-trinor-PGD₂ to interact with other prostanoid receptors beyond DP₁ and DP₂. These include the EP, FP, IP, and TP receptors. Therefore, any cellular or physiological responses not attributable to DP₁ or DP₂ activation should be investigated as potential off-target effects.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
A4: To differentiate between on-target and off-target effects, a combination of approaches is recommended. This includes using selective antagonists for the suspected off-target receptors in conjunction with 17-phenyl-trinor-PGD₂, employing cell lines that lack the suspected off-target receptor (e.g., knockout or knockdown cell lines), and performing competitive binding assays to determine the affinity of 17-phenyl-trinor-PGD₂ for a panel of prostanoid receptors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 17-Phenyl-18,19,20-trinor-PGD₂ and helps to identify potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected increase in intracellular calcium ([Ca²⁺]i) | Activation of Gq-coupled prostanoid receptors such as EP₁, FP, or TP. | 1. Pre-treat cells with selective antagonists for EP₁, FP, and TP receptors before adding 17-phenyl-trinor-PGD₂.2. Use a cell line known to not express these receptors as a negative control.3. Perform a calcium flux assay in cells individually overexpressing each of these receptors. |
| Unexpected decrease in intracellular cAMP | Activation of Gi-coupled prostanoid receptors like EP₃ or DP₂. | 1. Pre-treat cells with a selective EP₃ antagonist.2. Use pertussis toxin to inactivate Gi proteins and observe if the effect is abolished.3. Measure cAMP levels in cells expressing only the DP₂ receptor. |
| Contraction of smooth muscle tissue | Activation of contractile prostanoid receptors, primarily TP and some EP subtypes (e.g., EP₁, EP₃). | 1. Co-administer selective TP and EP receptor antagonists.2. Use tissue from knockout animals lacking the suspected contractile receptor. |
| Inconsistent results between different cell types | Differential expression of prostanoid receptors in the cell lines used. | 1. Characterize the prostanoid receptor expression profile of your cell lines using qPCR or Western blotting.2. Test the effect of 17-phenyl-trinor-PGD₂ in a panel of cell lines with known receptor expression profiles. |
| Effect observed at a much higher or lower concentration than expected for a DP receptor agonist | The effect may be mediated by a higher or lower affinity off-target receptor. | 1. Perform a dose-response curve to determine the EC₅₀ or IC₅₀ of the observed effect.2. Compare this value to the known potency of 17-phenyl-trinor-PGD₂ at DP receptors and published data on related compounds at other prostanoid receptors. |
Quantitative Data
Table 1: Functional Activity of 17-Phenyl-18,19,20-trinor-PGD₂
| Assay | System | Effect | Potency | Reference |
| Platelet Aggregation (ADP-induced) | Human Platelets | Inhibition | IC₅₀ = 8.4 μM | [1][2] |
| cAMP Accumulation | Not specified | Weak Agonist | - | [1][2] |
| Contraction | Guinea-pig trachea, Dog cerebral artery | Agonist | Similar to PGD₂ | [5] |
| Platelet Aggregation, cAMP increase, Stomach strip relaxation | Human platelets, Rat mast cells, Rabbit stomach | Virtually inactive | - | [5] |
Table 2: Binding Affinities (Ki in nM) of the Analogous Compound 17-phenyl trinor Prostaglandin E₂ for Various Prostanoid Receptors
| Receptor | Ki (nM) |
| EP₁ | 16 |
| EP₃ | 3.7 |
| EP₄ | 324 |
| FP | 141 |
| IP | 4370 |
| TP | >10,000 |
This data is for the PGE₂ analog and is provided to illustrate the potential for cross-reactivity of 17-phenyl trinor prostaglandin analogs with other prostanoid receptors. The binding profile of the PGD₂ analog may differ.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Receptor Affinity
This protocol is a generalized method to assess the binding affinity of 17-Phenyl-18,19,20-trinor-PGD₂ to a panel of prostanoid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably overexpressing a single human prostanoid receptor (e.g., EP₁, EP₂, EP₃, EP₄, FP, IP, TP, DP₁, DP₂).
-
Radioligand Selection: For each receptor, select a high-affinity radiolabeled ligand (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGD₂ for DP receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of 17-Phenyl-18,19,20-trinor-PGD₂.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for 17-Phenyl-18,19,20-trinor-PGD₂ at each receptor. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Second Messenger Functional Assay
This protocol determines the functional effect (agonism or antagonism) of 17-Phenyl-18,19,20-trinor-PGD₂ on Gs, Gi, and Gq-coupled prostanoid receptors by measuring changes in second messenger levels (cAMP or intracellular Ca²⁺).
Methodology:
-
Cell Culture: Use cell lines endogenously expressing the target receptor or engineered to overexpress a specific prostanoid receptor.
-
cAMP Measurement (for Gs and Gi-coupled receptors):
-
Seed cells in a 96-well plate.
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For Gi-coupled receptors, pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase.
-
Add varying concentrations of 17-Phenyl-18,19,20-trinor-PGD₂.
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Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Intracellular Calcium ([Ca²⁺]i) Measurement (for Gq-coupled receptors):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence using a plate reader with an injector.
-
Inject varying concentrations of 17-Phenyl-18,19,20-trinor-PGD₂ and monitor the change in fluorescence over time.
-
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of 17-Phenyl-18,19,20-trinor-PGD₂ at each receptor.
Visualizations
Caption: Potential signaling pathways of 17-Phenyl-18,19,20-trinor-PGD₂.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic side effects of topical prostaglandin analogues: Rare but real - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester: potential antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
17-phenyl trinor PGD2 degradation products and detection
Welcome to the technical support center for 17-phenyl trinor Prostaglandin (B15479496) D2 (PGD2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this stable PGD2 analog.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGD2 and how does it differ from native PGD2?
17-phenyl trinor PGD2 is a synthetic analog of Prostaglandin D2.[1] Its key structural modification is the presence of a phenyl group at the C-17 position and the removal of the last three carbon atoms of the lower side chain.[1] This modification makes it a more chemically stable compound compared to the native PGD2.[1] While this alteration has not been extensively reported for D-type prostaglandins (B1171923), in the PGE and PGF series, similar modifications have resulted in stable and potent agonists that retain the biological activities of the parent compounds.[1]
Q2: What are the expected degradation products of 17-phenyl trinor PGD2?
While specific degradation studies on 17-phenyl trinor PGD2 are not extensively published, its degradation pathway is expected to be analogous to that of native PGD2, with some modifications due to the phenyl group. The primary degradation pathways for PGD2 involve dehydration and enzymatic reduction.
Expected degradation products could include:
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Dehydration products: Analogs of PGJ2, such as Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2.
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Reduction products: An analog of 9α,11β-PGF2, which is a major metabolite of PGD2.[2]
It is important to note that the phenyl group may inhibit the typical β-oxidation process seen with native prostaglandins. Therefore, tetranor metabolites, which are common for PGD2, may be less prevalent or absent.[3]
Q3: How should 17-phenyl trinor PGD2 be stored to minimize degradation?
To ensure the stability of 17-phenyl trinor PGD2, it is crucial to follow proper storage guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Minimizes chemical degradation and maintains compound integrity over time. |
| Solvent | Provided as a solution in methyl acetate. If preparing aliquots, use anhydrous solvents like ethanol, DMSO, or DMF. | Avoid aqueous solutions for long-term storage as they can promote hydrolysis. |
| Aliquoting | Aliquot the solution into single-use vials upon receipt. | Prevents multiple freeze-thaw cycles which can lead to degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
Q4: What are the most common methods for detecting and quantifying 17-phenyl trinor PGD2 and its potential degradation products?
The two primary analytical techniques for the detection and quantification of prostaglandins and their analogs are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity, allowing for the separation and quantification of the parent compound and its various metabolites in a single run.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for related compounds like 17-phenyl trinor PGF2α and can be a high-throughput method for quantification.[5] However, it's crucial to be aware of potential cross-reactivity with metabolites, which can sometimes lead to higher reported concentrations compared to LC-MS/MS.[5]
Troubleshooting Guides
Guide 1: Inconsistent Results in Quantification Assays
| Symptom | Potential Cause | Troubleshooting Step |
| High variability between replicate samples | Improper sample handling and storage. | Ensure consistent and appropriate storage at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent pipetting technique. | Use calibrated pipettes and pre-wet the pipette tip with the solvent before transferring the analyte. | |
| Lower than expected concentrations | Degradation of the compound. | Review storage conditions. Prepare fresh standards from a new stock vial. Consider performing a forced degradation study to identify potential degradation products.[6][7] |
| Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for extraction. | |
| Higher than expected concentrations (ELISA) | Cross-reactivity of the antibody with metabolites. | Confirm the specificity of the antibody used. If possible, analyze the samples by LC-MS/MS to identify and quantify the parent compound and metabolites separately.[5] |
Guide 2: Issues with LC-MS/MS Analysis
| Symptom | Potential Cause | Troubleshooting Step |
| Poor peak shape or peak splitting | Inappropriate mobile phase composition. | Optimize the gradient and the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. Ensure the pH of the mobile phase is compatible with the analyte. |
| Column degradation. | Use a new column or a guard column. Ensure proper column washing and storage. | |
| Low signal intensity | Ion suppression from the sample matrix. | Improve the sample clean-up procedure. Dilute the sample if possible. Use a deuterated internal standard to compensate for matrix effects.[8] |
| Suboptimal mass spectrometer settings. | Optimize the ionization source parameters (e.g., capillary voltage, gas flow) and the collision energy for the specific analyte. | |
| Inability to separate isomers or closely related degradation products | Insufficient chromatographic resolution. | Use a longer column, a column with a smaller particle size, or a different stationary phase. Adjust the mobile phase gradient to achieve better separation. |
Experimental Protocols
Protocol 1: General Procedure for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of 17-phenyl trinor PGD2. Optimization will be required for specific instrumentation and sample matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for 17-phenyl trinor PGD2 and its expected metabolites. A deuterated internal standard should be used for accurate quantification.[8]
-
Visualizations
Caption: Inferred degradation pathway of 17-phenyl trinor PGD2.
Caption: General workflow for the analysis of 17-phenyl trinor PGD2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. Simplification of the mass spectrometric assay for the major urinary metabolite of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Cell Viability Assays with 17-Phenyl Trinor PGD2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-phenyl trinor PGD2 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGD2 and what is its general mechanism of action?
17-phenyl trinor PGD2 is a synthetic and stable analog of Prostaglandin (B15479496) D2 (PGD2). Like PGD2, it exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface. The primary targets are the Prostaglandin D2 receptors, DP1 and DP2 (also known as CRTH2).[1]
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DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: Activation of the DP2 receptor is coupled to a Gi protein, which results in a decrease in intracellular cAMP and an increase in intracellular calcium. This pathway is predominantly involved in inflammatory responses, attracting immune cells like T-helper 2 cells, eosinophils, and basophils.[2]
Q2: What is the expected effect of 17-phenyl trinor PGD2 on cell viability?
The effect of 17-phenyl trinor PGD2 on cell viability is highly dependent on the cell type, its receptor expression profile (DP1 and/or DP2), and the concentration of the compound used. There is no single universal effect.
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Pro-proliferative effects: In some cell types, such as osteosarcoma cells, the analog 17-phenyl-trinor-prostaglandin E2 has been shown to increase proliferation.
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Anti-proliferative/Cytotoxic effects: In other cell types, like certain breast cancer cell lines (MDB-MB-468 and MCF-7), a related analog, 17-trifluoromethyl phenyl trinor prostaglandin F2α, has demonstrated cytotoxic and anti-proliferative effects.
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Concentration-dependent effects: PGD2 itself has been shown to have dual effects on diffuse large B-cell lymphoma cells, with low concentrations promoting proliferation and high concentrations inhibiting it. It is plausible that 17-phenyl trinor PGD2 could exhibit similar concentration-dependent activities.
Q3: I am observing inconsistent or unexpected results in my cell viability assay after treatment with 17-phenyl trinor PGD2. What could be the cause?
Unexpected results can stem from several factors. Refer to the troubleshooting guide below for a more detailed breakdown. Common causes include:
-
Cell-type specific responses: The effect of 17-phenyl trinor PGD2 is dictated by the specific receptors expressed on your cells of interest.
-
Compound concentration: The concentration range you are testing may be critical. A wide dose-response curve is recommended to identify potential biphasic effects.
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Assay interference: While direct interference has not been reported, prostaglandins (B1171923) are metabolically active molecules. It is possible that 17-phenyl trinor PGD2 could modulate cellular metabolism, which can affect the readout of metabolic-based viability assays like MTT, XTT, or resazurin.
-
Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 17-phenyl trinor PGD2 is consistent across all wells and is at a non-toxic level for your cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability observed. | 1. Cell line may not express DP1 or DP2 receptors. 2. The concentration range of 17-phenyl trinor PGD2 is not optimal. 3. Insufficient incubation time. | 1. Verify the expression of DP1 and DP2 receptors in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 2. Perform a broad dose-response experiment, for example from 1 nM to 100 µM. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Increased cell viability observed. | 1. The compound may have a pro-proliferative effect on the specific cell line. 2. Interference with the assay. The compound might be directly reducing the assay reagent (e.g., MTT, resazurin) or enhancing cellular metabolic activity without a true increase in cell number. | 1. Confirm the pro-proliferative effect using an orthogonal assay that directly counts cells (e.g., Trypan Blue exclusion, automated cell counting) or measures DNA synthesis (e.g., BrdU incorporation). 2. Run a cell-free control by adding 17-phenyl trinor PGD2 to the assay medium without cells to check for direct reduction of the assay reagent. |
| Decreased cell viability observed. | 1. The compound may have a cytotoxic or anti-proliferative effect. 2. High concentrations of the solvent may be toxic to the cells. | 1. Confirm the cytotoxic effect with a different viability assay (e.g., if using a metabolic assay, confirm with a membrane integrity assay like Calcein-AM/EthD-1). 2. Run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent toxicity. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound concentration across wells. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 2. Mix the compound dilutions thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. |
Data Presentation
Table 1: Summary of Reported Effects of 17-Phenyl Trinor Prostaglandin Analogs on Cell Viability
| Prostaglandin Analog | Cell Line | Effect on Viability/Proliferation |
| 17-phenyl-trinor-prostaglandin E2 | Osteosarcoma cells | Increased proliferation |
| 17-trifluoromethyl phenyl trinor prostaglandin F2α | MDB-MB-468 (Breast Cancer) | Cytotoxic and Anti-proliferative |
| 17-trifluoromethyl phenyl trinor prostaglandin F2α | MCF-7 (Breast Cancer) | Cytotoxic and Anti-proliferative |
| Prostaglandin D2 (for comparison) | Diffuse Large B-Cell Lymphoma | Low concentration: Pro-proliferativeHigh concentration: Anti-proliferative |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.
Materials:
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Cells of interest
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Complete cell culture medium
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17-phenyl trinor PGD2 (dissolved in a suitable solvent like DMSO or ethanol)
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96-well flat-bottom tissue culture plates
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
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Multichannel pipette
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Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of 17-phenyl trinor PGD2 in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Express the results as a percentage of the vehicle control.
Protocol 2: Calcein-AM/Ethidium Homodimer-1 (EthD-1) Viability/Cytotoxicity Assay
This assay provides a two-color fluorescence-based method to distinguish live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
17-phenyl trinor PGD2
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM and EthD-1 staining solution (commercially available kits)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Staining: Prepare the Calcein-AM/EthD-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the green fluorescence (live cells) at an excitation/emission of ~485/515 nm and the red fluorescence (dead cells) at an excitation/emission of ~525/590 nm.
-
Data Analysis: Calculate the percentage of live and dead cells for each treatment condition.
Mandatory Visualizations
Caption: DP1 Receptor Signaling Pathway.
Caption: DP2 (CRTH2) Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
17-phenyl trinor PGD2 dose-response curve optimization
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using 17-phenyl trinor PGD2.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGD2 and what is its primary mechanism of action? 17-phenyl trinor PGD2 is a chemically stable synthetic analog of Prostaglandin D2 (PGD2).[1] In this analog, the terminal three carbon atoms of the lower (omega) side chain are replaced by a phenyl group, a modification that can lead to a more potent and stable agonist compared to the parent compound.[1] Its primary mechanism of action is to function as an agonist at PGD2 receptors, primarily the D-prostanoid (DP1) and DP2 (also known as CRTH2) receptors, thereby mimicking the biological activities of PGD2.[2][3]
Q2: Which signaling pathways are activated by 17-phenyl trinor PGD2? The compound's effects are mediated by the same receptors as PGD2.[2]
-
DP1 Receptor: This receptor couples to a Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This pathway is often associated with smooth muscle relaxation and inhibition of cell migration.[2]
-
DP2 (CRTH2) Receptor: This receptor couples to a Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[3] DP2 activation is also linked to increases in intracellular calcium (Ca2+) and is involved in the migration and activation of key inflammatory cells like Th2 lymphocytes, eosinophils, and basophils.[2][3]
Q3: How should I prepare and store 17-phenyl trinor PGD2 stock solutions? Proper handling is critical for reproducible results.
-
Solubility: The compound's solubility varies by solvent. For example, it is soluble in DMF at approximately 33 mg/mL, DMSO at 25 mg/mL, and is miscible in ethanol.[1] For aqueous buffers like PBS (pH 7.2), solubility is lower, around 5 mg/mL.[1]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the solid compound and organic stock solutions at -20°C for long-term stability, which can be up to two years or more.[1]
Q4: What are the typical effective concentrations for this compound? The effective concentration can vary significantly based on the biological system and assay type. One study reported an IC50 of 8.4 μM for the inhibition of ADP-induced platelet aggregation.[5] In a different context, it inhibited the proliferation of Trypanosoma brucei with an IC50 of 7.7 µM.[6] It is crucial to perform a dose-response experiment covering a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific model.
Quantitative Data Summary
The following table summarizes reported quantitative data for 17-phenyl trinor PGD2.
| Assay Type | System/Cell Line | Parameter | Reported Value |
| Platelet Aggregation Inhibition | Human Platelets (ADP-induced) | IC50 | 8.4 µM[5] |
| Cell Proliferation Inhibition | Trypanosoma brucei | IC50 | 7.7 µM[6] |
Key Experimental Protocol
Protocol: Functional Characterization via Calcium Mobilization Assay (for DP2/CRTH2 Receptor)
This protocol outlines a method to measure the agonistic activity of 17-phenyl trinor PGD2 at the DP2 (CRTH2) receptor by quantifying changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human DP2 (CRTH2) receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (to prevent dye leakage).
-
17-phenyl trinor PGD2.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation:
-
Seed DP2-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by adding the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) to the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of 17-phenyl trinor PGD2 in assay buffer. It is common to prepare these at 5x the final desired concentration in a separate compound plate. The concentration range should span from picomolar to micromolar to capture the full dose-response curve.
-
-
Calcium Flux Measurement:
-
Wash the cells gently with assay buffer containing probenecid to remove excess dye. Leave a final volume of buffer in each well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the 17-phenyl trinor PGD2 dilutions from the compound plate into the cell plate.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter nonlinear regression model (sigmoidal dose-response curve) to determine the EC50 and maximum response (Emax).[7]
-
Troubleshooting Guide
Issue 1: I am seeing a weak, noisy, or no sigmoidal response.
A lack of a clear dose-response curve is a common issue that can stem from multiple sources. Use the following guide to diagnose the problem.
Issue 2: My results show high variability between replicate wells.
High variability can obscure the true biological effect and make it difficult to fit a reliable curve.
-
Potential Cause: Inconsistent Cell Plating. Uneven cell density across the plate leads to different response magnitudes.
-
Solution: Ensure cells are thoroughly resuspended before plating. Use an automated cell counter for accuracy and allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling.[4]
-
-
Potential Cause: Pipetting Inaccuracy. Small errors in pipetting serial dilutions or reagents can cause large variations.
-
Solution: Use calibrated pipettes and pre-rinse tips with the solution before dispensing.[8] For critical steps, use reverse pipetting techniques, especially with viscous solutions.
-
-
Potential Cause: Reagent Degradation. The stability of the compound or other critical reagents may be compromised.
Issue 3: The top or bottom plateau of my curve is not flat.
-
Potential Cause: Compound Precipitation. At high concentrations, the compound may be coming out of solution, causing a "hook" effect where the response decreases.
-
Solution: Visually inspect the wells with the highest concentrations for precipitate. If observed, lower the top concentration or add a small amount of a solubilizing agent if compatible with the assay.
-
-
Potential Cause: Cytotoxicity or Off-Target Effects. High concentrations may induce cell death or activate other signaling pathways, confounding the primary readout.
-
Solution: Run a parallel cytotoxicity assay (e.g., MTS or LDH release) using the same concentrations and incubation times. If cytotoxicity is observed, limit the dose-response curve to non-toxic concentrations.
-
Visual Guides and Diagrams
PGD2 Signaling Pathways
This diagram illustrates the dual signaling pathways activated by PGD2 and its analogs via the DP1 and DP2 (CRTH2) receptors.
General Dose-Response Experimental Workflow
This flowchart outlines the key steps for conducting a robust dose-response experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjbms.org [bjbms.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Validating the Inhibitory Effect of 17-Phenyl-18,19,20-trinor-PGD2 on Platelet Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-platelet aggregation effects of 17-Phenyl-18,19,20-trinor-PGD2 against established therapeutic agents, Aspirin (B1665792) and Clopidogrel (B1663587). The content herein is supported by experimental data from published literature and is intended to offer an objective overview for research and development purposes.
Comparative Efficacy in Inhibiting Platelet Aggregation
The inhibitory potential of this compound and alternative anti-platelet agents is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) against ADP-induced platelet aggregation, a common in vitro model for assessing anti-platelet efficacy.
| Compound | Target Pathway | IC50 (ADP-induced Aggregation) | Reference |
| This compound | Prostaglandin D2 (DP) Receptor Agonist | 8.4 µM | [1][2] |
| Clopidogrel (in vitro, washed platelets) | P2Y12 Adenosine Diphosphate (ADP) Receptor Antagonist | 1.9 µM | [3][4] |
| Aspirin | Cyclooxygenase-1 (COX-1) Inhibitor | Not directly applicable (see note below) | [5] |
| Prostaglandin D2 (PGD2) | Endogenous DP Receptor Agonist | 18.6 nM | [1][2] |
Note on Aspirin: Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase-1 (COX-1), which blocks the formation of thromboxane (B8750289) A2 (TXA2). Therefore, its inhibitory effect is more pronounced against agonists like arachidonic acid and collagen. While it does have a downstream effect on ADP-induced aggregation, a direct IC50 value is not the most relevant measure of its primary efficacy. Some studies have shown that aspirin at concentrations up to 100 µM has no significant effect on ADP-induced aggregation[5].
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the inhibitory effects of compounds on platelet aggregation.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro measurement of platelet aggregation. The method is based on the principle that as platelets aggregate in suspension, the turbidity of the sample decreases, allowing for more light to pass through.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Test compounds (e.g., this compound, Aspirin, Clopidogrel) dissolved in an appropriate vehicle (e.g., DMSO, ethanol)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Collagen, Arachidonic Acid)
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Performance:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP as the 100% aggregation (clear) reference and PRP as the 0% aggregation (opaque) reference.
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a known concentration of the agonist (e.g., 10 µM ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Platelet Inhibition
This compound, as an analog of Prostaglandin D2 (PGD2), is expected to exert its inhibitory effect on platelet aggregation primarily through the DP1 receptor signaling pathway.
Caption: DP1 receptor activation pathway leading to platelet inhibition.
Comparative Mechanisms of Action
The following diagram illustrates the distinct signaling pathways targeted by this compound, Aspirin, and Clopidogrel.
Caption: Distinct mechanisms of action of antiplatelet agents.
Experimental Workflow for Inhibitor Validation
The logical flow for validating a novel platelet aggregation inhibitor is depicted below.
Caption: Workflow for validating platelet aggregation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Phenyl-18,19,20-trinor-PGD2 and Other DP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 17-Phenyl-18,19,20-trinor-PGD2 with other key DP2 receptor agonists. The information presented is collated from publicly available research to assist in the evaluation of these compounds for drug discovery and development purposes.
Introduction to DP2 Receptor Agonism
The Prostaglandin D2 (PGD2) receptor 2, also known as CRTH2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma. Upon activation by its endogenous ligand PGD2, the DP2 receptor, which is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, mediates pro-inflammatory responses including cell migration and activation. Consequently, DP2 receptor agonists are valuable tools for studying the pathophysiology of allergic inflammation and for the development of novel therapeutics. This compound is a synthetic analog of PGD2, and this guide compares its activity with other well-characterized DP2 receptor agonists.
Quantitative Comparison of DP2 Receptor Agonist Potency
The following tables summarize the available quantitative data on the potency of this compound and other DP2 receptor agonists. The data is derived from studies assessing their ability to induce functional responses in human eosinophils.
Table 1: Rank Order of Potency for Eosinophil Activation (CD11b Expression and Actin Polymerization)
| Rank | Compound |
| 1 | 15(R)-15-methyl PGD2 |
| 2 | Prostaglandin D2 (PGD2) |
| 3 | This compound |
| 4 | 15(S)-15-methyl PGD2 |
| 5 | 16,16-dimethyl PGD2 |
| 6 | 11-keto-fluprostenol |
Data from Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355.
Table 2: Potency (EC50) for Eosinophil Chemotaxis
| Compound | EC50 (nM) |
| 15(R)-15-methyl PGD2 | 1.7 |
| Prostaglandin D2 (PGD2) | 10 |
| 15(S)-15-methyl PGD2 | 128 |
| This compound | Not Reported |
Data from Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355.
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor by an agonist initiates a signaling cascade through the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which in turn mediates downstream cellular responses such as chemotaxis and degranulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DP2 receptor agonists are provided below.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a test compound for the DP2 receptor by competing with a radiolabeled ligand (e.g., [³H]-PGD2).
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human DP2 receptor (e.g., HEK293 cells) by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used.
-
Incubation: Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]-PGD2 (e.g., 1-2 nM) and a range of concentrations of the unlabeled test agonist in a final volume of 200 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay for Determining Functional Potency (EC50)
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration in cells expressing the DP2 receptor.
Experimental Workflow:
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human DP2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media. For Gαi-coupled receptors like DP2, co-expression with a promiscuous G-protein such as Gα16 may be necessary to elicit a robust calcium response.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the test agonist.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored kinetically.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
Eosinophil Chemotaxis Assay for Determining Functional Potency (EC50)
This assay measures the ability of an agonist to induce the directed migration of eosinophils, a key physiological response mediated by the DP2 receptor.
Experimental Workflow:
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy, non-atopic donors using methods such as negative selection with magnetic beads.
-
Boyden Chamber Setup: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) is used. The lower wells are filled with assay medium containing various concentrations of the test agonist.
-
Cell Addition: A microporous polycarbonate membrane (typically with 5-8 µm pores) is placed over the lower wells. The isolated eosinophils are resuspended in assay medium and added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Cell Quantification: After incubation, the non-migrated cells on the top surface of the membrane are removed. The membrane is then fixed, stained (e.g., with Diff-Quik), and mounted on a microscope slide. The number of cells that have migrated to the underside of the membrane is counted in several high-power fields for each well.
-
Data Analysis: The number of migrated cells is plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that elicits a half-maximal chemotactic response, is determined from the resulting dose-response curve.
Conclusion
The available data indicates that this compound is a potent DP2 receptor agonist, though less potent than the endogenous ligand PGD2 and the synthetic analog 15(R)-15-methyl PGD2 in functional assays involving eosinophils. Its chemical stability as an analog of PGD2 makes it a useful tool for in vitro and in vivo studies of DP2 receptor function. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and comparison of this and other DP2 receptor agonists in the context of allergic and inflammatory diseases. Further studies are warranted to fully characterize its binding affinity and selectivity profile in direct comparison with other key agonists.
Unveiling the Receptor Selectivity of 17-phenyl trinor PGD2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of prostaglandin (B15479496) analogs is paramount for elucidating biological mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of 17-phenyl trinor PGD2's interaction with various prostaglandin receptors, supported by available experimental data and detailed methodologies.
17-phenyl trinor prostaglandin D2 (17-phenyl trinor PGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). The modification, which involves the replacement of the terminal three carbons of the ω-chain with a phenyl group, is designed to increase metabolic stability. While this modification in the PGE and PGF series has been shown to produce stable and potent agonists, the complete receptor cross-reactivity profile of 17-phenyl trinor PGD2 is not extensively documented in a single comprehensive study. This guide synthesizes the available data to provide an objective comparison of its performance against its parent compound and other alternatives.
Comparative Receptor Activity
Quantitative data on the binding affinity and functional activity of 17-phenyl trinor PGD2 across a full panel of prostanoid receptors is limited. However, existing studies allow for a partial reconstruction of its selectivity profile.
| Ligand | DP1 | DP2 (CRTH2) | EP1 | EP2 | EP3 | EP4 | FP | IP | TP |
| 17-phenyl trinor PGD2 | Weak Agonist (cAMP accumulation)[1][2] | Agonist (Eosinophil Activation, less potent than PGD2)[3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Potent Inhibitor of Platelet Aggregation (IC50 = 8.4 µM)[1][2] |
| PGD2 | Agonist | Agonist | Weak Agonist | Weak Agonist | No Affinity | Weak Agonist | Agonist | No Affinity | Agonist |
| 17-phenyl trinor PGE2 | Data Not Available | Data Not Available | Agonist[4] | Data Not Available | Agonist[4] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 17-phenyl trinor PGF2α | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Potent Agonist[5] | Data Not Available | Data Not Available |
Key Observations:
-
DP1 Receptor: 17-phenyl trinor PGD2 is characterized as a weak agonist for cyclic AMP (cAMP) accumulation, a hallmark of DP1 receptor activation.[1][2]
-
DP2 Receptor (CRTH2): In studies on human eosinophils, 17-phenyl trinor PGD2 demonstrated agonist activity at the DP2 receptor, although it was found to be less potent than the endogenous ligand, PGD2.[3]
-
TP Receptor: 17-phenyl trinor PGD2 is a potent inhibitor of ADP-induced platelet aggregation, with a reported IC50 of 8.4 μM.[1][2] This effect is likely mediated through antagonism or weak partial agonism at the TP receptor, which is involved in platelet aggregation. In comparison, the IC50 for PGD2 in the same assay was 18.6 nM, indicating that 17-phenyl trinor PGD2 is significantly less potent in this regard.[1][2]
-
Other Prostaglandin Receptors: There is a lack of publicly available data on the binding affinities (Ki) and functional potencies (EC50) of 17-phenyl trinor PGD2 for the EP, FP, and IP receptor families.
-
Comparison with other 17-phenyl trinor analogs: The PGE2 analog is a known agonist at EP1 and EP3 receptors, while the PGF2α analog is a potent FP receptor agonist.[4][5] This suggests that the 17-phenyl trinor modification does not abolish receptor selectivity and that the parent prostaglandin structure remains a key determinant of the primary receptor target.
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting functional data.
Figure 1: Simplified signaling pathways for DP1, DP2, and EP1 prostaglandin receptors.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of prostaglandin analogs at their receptors.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.
Figure 2: General workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Membranes from cells stably or transiently expressing the prostaglandin receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-PGD2) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (17-phenyl trinor PGD2). A control for non-specific binding is included, which contains a high concentration of an unlabeled ligand.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a second messenger for Gs and Gi-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.
Intracellular Calcium Mobilization Assay (Functional)
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
Figure 3: General workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Cells expressing the Gq-coupled prostaglandin receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free calcium.
-
Stimulation: The plate is placed in a fluorescence plate reader, and the test compound is added to the wells.
-
Measurement: The fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50.
Logical Relationship of 17-phenyl trinor PGD2 Cross-Reactivity
Based on the available data, the cross-reactivity of 17-phenyl trinor PGD2 can be summarized as follows:
Figure 4: Summary of the known cross-reactivity of 17-phenyl trinor PGD2.
References
A Comparative Guide to the Reproducibility of Experiments Using 17-Phenyl-18,19,20-trinor-PGD2
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of 17-Phenyl-18,19,20-trinor-prostaglandin D2 (PGD2), a stable analog of the inflammatory mediator PGD2, with other relevant alternatives. The focus is on the reproducibility and performance of these compounds in key biological assays, supported by available experimental data.
Overview of 17-Phenyl-18,19,20-trinor-PGD2
This compound is a synthetic analog of PGD2 where the terminal three carbons of the omega side chain are replaced by a phenyl group.[1] This modification enhances the chemical stability of the molecule compared to the native PGD2, making it a valuable tool for in vitro and in vivo studies.[1] It is known to be a potent inhibitor of platelet aggregation and a weak agonist of cyclic AMP accumulation.[2][3] Its primary mechanism of action in inflammatory responses is through the activation of the DP2 receptor (also known as CRTH2), which is expressed on key immune cells like eosinophils and T helper 2 (Th2) cells.[4]
Comparative Performance and Reproducibility
While direct studies on the experimental reproducibility of this compound are limited, we can infer its consistency from the available quantitative data in comparative studies. The following tables summarize the performance of this compound and its alternatives in key functional assays. The coefficient of variation (CV), a measure of relative variability, has been calculated where sufficient data is available to provide an indication of reproducibility.
Table 1: Potency of PGD2 Analogs in Eosinophil Activation Assays
| Compound | Assay | Endpoint | EC50 (nM) | Reference |
| This compound | Eosinophil Chemotaxis | Cell Migration | ~30 | [5] |
| PGD2 | Eosinophil Chemotaxis | Cell Migration | 10 | [5] |
| 15R-methyl-PGD2 | Eosinophil Chemotaxis | Cell Migration | 1.7 | [5] |
| 15S-methyl-PGD2 | Eosinophil Chemotaxis | Cell Migration | 128 | [5] |
| 16,16-dimethyl-PGD2 | Eosinophil Activation | CD11b Expression | >100 | [5] |
Note: Lower EC50 values indicate higher potency. The data suggests that while this compound is a potent eosinophil chemoattractant, 15R-methyl-PGD2 exhibits even greater potency.
Table 2: Inhibition of Platelet Aggregation
| Compound | IC50 (µM) | Reference |
| This compound | 8.4 | [2] |
| PGD2 | 0.0186 | [2] |
Note: Lower IC50 values indicate greater inhibitory potency. In this assay, the native PGD2 is significantly more potent than its phenyl analog.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its analogs.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay assesses the ability of a compound to induce the directed migration of eosinophils.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection immunomagnetic beads.[5]
-
Chamber Preparation: Use a modified Boyden chamber with a 5.0 µm pore size polycarbonate membrane.
-
Chemoattractant Loading: Load the lower chamber with varying concentrations of this compound or other test compounds diluted in assay buffer (e.g., RPMI with 1% FBS).
-
Cell Loading: Add the isolated eosinophil suspension (typically 5 x 10^6 cells/ml) to the upper chamber.[6]
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.[5]
-
Cell Counting: After incubation, count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a common downstream signaling event for G protein-coupled receptors like DP2.
Methodology:
-
Cell Culture: Culture cells expressing the DP2 receptor (e.g., HEK293 cells stably transfected with DP2) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[7]
-
Compound Preparation: Prepare serial dilutions of this compound or other agonists in a suitable assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the DP2 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-PGD2), and varying concentrations of the unlabeled competitor (this compound or other test compounds).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Visualizations
Signaling Pathway of PGD2 Analogs via the DP2 Receptor
References
- 1. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eosinophil Shape Change and Secretion | Springer Nature Experiments [experiments.springernature.com]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Mast cell mediators prostaglandin-D2 and histamine activate human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for 17-Phenyl Trinor PGD2 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing robust control experiments in studies involving 17-phenyl trinor PGD2, a stable and potent analog of Prostaglandin (B15479496) D2 (PGD2). Objective comparison with established alternatives and the inclusion of appropriate controls are critical for elucidating its specific mechanism of action and potential therapeutic applications. This document outlines key experimental controls, presents data in a structured format, and provides detailed protocols for essential assays.
Understanding the Activity of 17-Phenyl Trinor PGD2
17-phenyl trinor PGD2 is a synthetic analog of PGD2, a major product of the cyclooxygenase pathway.[1][2] Like its parent compound, 17-phenyl trinor PGD2 exerts its biological effects through interaction with two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4][5] These receptors are coupled to different downstream signaling pathways:
-
DP1 Receptor: Activation of the DP1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This pathway is often associated with vasodilation and inhibition of platelet aggregation.[5][6]
-
DP2 Receptor: Conversely, the DP2 receptor is coupled to Gαi, and its activation leads to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i) mobilization.[3][7] This pathway is primarily involved in inflammatory responses, including the chemotaxis of eosinophils and Th2 cells.[8][9]
17-phenyl trinor PGD2 has been shown to be a potent inhibitor of ADP-induced platelet aggregation, suggesting activity at the DP1 receptor. However, it is described as a weak agonist for cAMP accumulation, indicating a complex interaction with the DP1 signaling cascade.[6] Its activity at the DP2 receptor has also been reported, necessitating careful dissection of its effects on both receptor subtypes.[8]
Essential Control Experiments
To rigorously characterize the activity of 17-phenyl trinor PGD2, a series of control experiments are indispensable. These controls help to establish the specificity of its action, differentiate between DP1 and DP2 mediated effects, and validate the experimental systems.
Receptor Specificity Controls
The primary goal is to determine the relative contribution of DP1 and DP2 receptors to the observed effects of 17-phenyl trinor PGD2. This can be achieved by using a panel of selective agonists and antagonists for each receptor.
Table 1: Pharmacological Tools for DP Receptor Characterization
| Compound | Target Receptor | Action | Typical Concentration Range | Key Application |
| PGD2 | DP1 & DP2 | Agonist | 1 nM - 10 µM | Positive control for overall PGD2 signaling |
| BW245C | DP1 | Selective Agonist | 10 nM - 1 µM | Isolate DP1-mediated effects[10][11][12][13] |
| (Rac)-TM30089 | DP1 | Selective Antagonist | 100 nM - 10 µM | Block DP1-mediated effects |
| DK-PGD2 | DP2 | Selective Agonist | 10 nM - 1 µM | Isolate DP2-mediated effects[11][12][14] |
| CAY10471 | DP2 | Selective Antagonist | 1 nM - 1 µM | Block DP2-mediated effects[9][15] |
| OC000459 | DP2 | Selective Antagonist | 10 nM - 1 µM | Block DP2-mediated effects[16][17][18][19][20] |
Downstream Signaling Pathway Controls
To confirm that the observed cellular responses are indeed linked to the canonical signaling pathways of DP1 and DP2 receptors, specific inhibitors of downstream effectors should be employed.
Table 2: Inhibitors for Downstream Signaling Pathways
| Inhibitor | Target | Action | Typical Concentration Range | Key Application |
| Forskolin | Adenylyl Cyclase | Activator | 1 µM - 50 µM | Positive control for cAMP production |
| SQ 22,536 | Adenylyl Cyclase | Inhibitor | 10 µM - 100 µM | Block cAMP-mediated effects |
| Thapsigargin | SERCA Pump | Inhibitor | 1 µM - 10 µM | Induce Ca2+ release from ER (positive control) |
| U73122 | Phospholipase C | Inhibitor | 1 µM - 10 µM | Block Gq/11-mediated Ca2+ mobilization |
| Pertussis Toxin | Gαi | Inhibitor | 50 ng/mL - 200 ng/mL | Block Gi-mediated signaling (DP2) |
Experimental Workflows & Protocols
Workflow for Characterizing 17-Phenyl Trinor PGD2 Activity
The following diagram illustrates a logical workflow for investigating the pharmacological profile of 17-phenyl trinor PGD2.
Caption: Experimental workflow for characterizing 17-phenyl trinor PGD2.
Signaling Pathways of DP1 and DP2 Receptors
The diagram below outlines the primary signaling cascades initiated by the activation of DP1 and DP2 receptors.
Caption: Signaling pathways of DP1 and DP2 receptors.
Detailed Experimental Protocols
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the effect of 17-phenyl trinor PGD2 on DP1 receptor activation.
Materials:
-
Cells expressing the DP1 receptor (e.g., HEK293-DP1 stable cell line)
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)[8][21]
-
17-phenyl trinor PGD2 and control compounds (PGD2, BW245C, (Rac)-TM30089)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium and plates
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
For antagonist testing, pre-incubate with the antagonist (e.g., (Rac)-TM30089) for 15-30 minutes.
-
Add varying concentrations of 17-phenyl trinor PGD2 or control agonists (PGD2, BW245C).
-
Incubate for the recommended time according to the assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit instructions.[6][22]
-
Generate dose-response curves and calculate EC50 or IC50 values.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay measures the activation of the DP2 receptor by 17-phenyl trinor PGD2.
Materials:
-
Cells expressing the DP2 receptor (e.g., CHO-DP2 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[23][24]
-
17-phenyl trinor PGD2 and control compounds (PGD2, DK-PGD2, CAY10471, OC000459)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C.[1]
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist testing, pre-incubate with the antagonist (e.g., CAY10471 or OC000459) for 15-30 minutes.
-
Place the plate in the fluorescence reader and record baseline fluorescence.
-
Inject varying concentrations of 17-phenyl trinor PGD2 or control agonists (PGD2, DK-PGD2) and immediately begin recording the fluorescence signal over time.[3]
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve.
-
Generate dose-response curves and calculate EC50 or IC50 values.
ADP-Induced Platelet Aggregation Assay
This functional assay assesses the inhibitory effect of 17-phenyl trinor PGD2 on platelet aggregation, a key DP1-mediated response.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (B83284) (ADP)[25][26]
-
17-phenyl trinor PGD2 and control compounds
-
Platelet aggregometer
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).[27][28]
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[29]
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Pre-incubate the PRP with varying concentrations of 17-phenyl trinor PGD2 or control compounds for a specified time (e.g., 1-5 minutes).
-
Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce aggregation.
-
Record the change in light transmittance over time (typically 5-10 minutes).
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
Generate dose-response curves and determine the IC50 value.
By systematically employing these control experiments and detailed protocols, researchers can accurately define the pharmacological profile of 17-phenyl trinor PGD2, paving the way for a clearer understanding of its potential as a research tool and therapeutic agent.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.com]
- 7. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thekaneshop.com [thekaneshop.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 24. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 25. diagnostica.cz [diagnostica.cz]
- 26. biodatacorp.com [biodatacorp.com]
- 27. Platelet Aggregation | HE [hematology.mlsascp.com]
- 28. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 29. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Phenyl Trinor Prostaglandin Analogs in Ocular Hypotensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 17-phenyl trinor prostaglandin (B15479496) analogs, a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This document synthesizes experimental data on their efficacy, safety, and mechanisms of action, offering a valuable resource for researchers and clinicians in the field of ophthalmology and drug development.
Executive Summary
17-phenyl trinor prostaglandin analogs are highly effective ocular hypotensive agents. This class primarily includes FP receptor agonists such as latanoprost, travoprost, and bimatoprost (B1667075), which lower IOP by increasing uveoscleral outflow of aqueous humor. A newer analog, omidenepag (B609745) isopropyl, acts as a selective EP2 receptor agonist, offering an alternative mechanism by enhancing both uveoscleral and trabecular outflow. Clinical data demonstrates comparable IOP-lowering efficacy among these agents, with nuanced differences in their side effect profiles. This guide delves into the quantitative comparisons, underlying signaling pathways, and the experimental methodologies used to characterize these important therapeutic compounds.
Comparative Efficacy in Intraocular Pressure Reduction
Clinical trials have extensively evaluated the IOP-lowering capabilities of 17-phenyl trinor prostaglandin analogs. The following table summarizes the mean IOP reduction observed in key studies.
| Analog | Concentration | Mean IOP Reduction (%) | Key Clinical Trial(s) |
| Latanoprost | 0.005% | 25 - 32% | [1] |
| Travoprost | 0.004% | 25 - 32% | [1] |
| Bimatoprost | 0.03% | Up to 40% | [1] |
| Omidenepag Isopropyl | 0.002% | 23.5 - 29.5% | [2] |
Comparative Receptor Binding Affinity
The therapeutic activity of these analogs is dictated by their affinity for their respective prostanoid receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Analog (Active Form) | Receptor Target | Ki (nM) |
| Latanoprost acid | FP | 98 |
| Travoprost acid | FP | 35 |
| Bimatoprost acid | FP | 83 |
| Omidenepag | EP2 | 3.6 |
Comparative Safety and Tolerability
While generally well-tolerated, 17-phenyl trinor prostaglandin analogs are associated with a range of ocular adverse events. The incidence of these side effects can vary between the different analogs.
| Adverse Event | Latanoprost | Travoprost | Bimatoprost | Omidenepag Isopropyl |
| Conjunctival Hyperemia | Common | Common | More Frequent | 11.9%[2] |
| Eyelash Growth | Significant[3] | Common | Common | Not a typical side effect |
| Iris Hyperpigmentation | Significant[3] | Common | Common | Potential, but less common |
| Macular Edema | Rare, risk in pseudophakic/aphakic eyes | Rare | Rare | Observed, particularly in at-risk eyes[4] |
| Corneal Thickening | Not a typical side effect | Not a typical side effect | Not a typical side effect | 11.7%[5] |
Signaling Pathways and Mechanism of Action
The IOP-lowering effects of these analogs are mediated by distinct signaling pathways initiated by their interaction with specific G-protein coupled receptors (GPCRs) in ocular tissues.
FP Receptor Agonist Signaling Pathway
Latanoprost, travoprost, and bimatoprost are agonists of the prostaglandin F receptor (FP receptor). Activation of the FP receptor, which is coupled to the Gq/11 protein, initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[6] These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[6]
Caption: FP Receptor Signaling Pathway
EP2 Receptor Agonist Signaling Pathway
Omidenepag isopropyl is a prodrug that is hydrolyzed in the eye to its active form, omidenepag, a selective agonist for the prostanoid EP2 receptor. The EP2 receptor is coupled to a Gs protein.[7][8] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] Elevated cAMP activates Protein Kinase A (PKA), which is thought to mediate the relaxation of the trabecular meshwork and ciliary muscle, thereby increasing both trabecular and uveoscleral outflow of aqueous humor.
Caption: EP2 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of 17-phenyl trinor prostaglandin analogs. Below are outlines of key experimental protocols.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., ciliary muscle cells) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α for the FP receptor), and a range of concentrations of the unlabeled 17-phenyl trinor prostaglandin analog.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled analog to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the FP receptor.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the FP receptor (e.g., human ciliary muscle cells) on a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[9][10]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[9]
-
Compound Addition: Add the 17-phenyl trinor prostaglandin analog to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at both excitation wavelengths over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.
cAMP Immunoassay
This assay quantifies the levels of cyclic AMP produced upon activation of Gs-coupled receptors like the EP2 receptor.
Protocol:
-
Cell Culture and Treatment: Culture primary ocular cells (e.g., trabecular meshwork cells) in a 96-well plate. Treat the cells with the EP2 receptor agonist (omidenepag) for a specified time.[11]
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.[11]
-
Competitive Immunoassay: Perform a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.[11]
-
Detection: Add a substrate that produces a colorimetric or fluorometric signal in the presence of the enzyme-labeled cAMP.
-
Quantification: Measure the signal intensity using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to determine the concentration of cAMP in the cell lysates.
Measurement of Aqueous Humor Outflow Facility
This experiment directly assesses the effect of prostaglandin analogs on the rate of aqueous humor drainage from the eye.
Protocol:
-
Animal Model: Use a suitable animal model, such as non-human primates or mice.[12]
-
Cannulation: Anesthetize the animal and cannulate the anterior chamber of the eye with two needles. One needle is connected to a pressure transducer and a syringe pump for infusion, and the other is for pressure measurement.[12]
-
Baseline Measurement: Establish a baseline intraocular pressure and measure the baseline outflow facility by perfusing the anterior chamber with a buffered saline solution at a constant pressure and measuring the flow rate.
-
Drug Administration: Administer the 17-phenyl trinor prostaglandin analog topically or via intracameral injection.
-
Post-Treatment Measurement: After a suitable incubation period, re-measure the outflow facility at the same constant pressure.
-
Data Analysis: Compare the outflow facility before and after drug administration to determine the effect of the analog on aqueous humor drainage.
Conclusion
17-phenyl trinor prostaglandin analogs are a diverse and highly effective class of drugs for the management of elevated intraocular pressure. The FP receptor agonists, latanoprost, travoprost, and bimatoprost, have a long-standing history of clinical efficacy, primarily acting through the uveoscleral outflow pathway. The introduction of the selective EP2 receptor agonist, omidenepag isopropyl, provides a valuable alternative therapeutic option with a distinct mechanism of action that also engages the trabecular outflow pathway. The choice of a specific analog for a patient will depend on the desired IOP reduction, the individual's tolerance to potential side effects, and their response to previous treatments. Continued research into the nuanced mechanisms and long-term effects of these compounds will further refine their clinical application and pave the way for the development of next-generation ocular hypotensive agents.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Deconstructing aqueous humor outflow – the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. scispace.com [scispace.com]
Independent Validation of 17-Phenyl-18,19,20-trinor-PGD2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-trinor-PGD2), a stable analog of Prostaglandin D2 (PGD2), with its parent compound and other relevant modulators of the PGD2 signaling pathway. The information is compiled from available in vitro studies to assist researchers in evaluating its potential applications.
Executive Summary
17-Phenyl-trinor-PGD2 is a synthetic analog of PGD2 characterized by enhanced stability.[1][2] Available data indicates it is a potent inhibitor of ADP-induced platelet aggregation and a weak agonist of cyclic AMP (cAMP) accumulation.[3] While direct, head-to-head comparative studies with a broad range of DP2 receptor modulators are limited, this guide consolidates the existing data to provide a framework for its independent validation and comparison with alternatives.
Data Presentation: Comparative Activity
The following table summarizes the available quantitative data for 17-Phenyl-trinor-PGD2 in comparison to PGD2.
| Compound | Assay | Target/System | Activity Metric | Value | Reference |
| 17-Phenyl-18,19,20-trinor-PGD2 | ADP-induced Platelet Aggregation | Human Platelets | IC50 | 8.4 µM | [3] |
| Prostaglandin D2 (PGD2) | ADP-induced Platelet Aggregation | Human Platelets | IC50 | 18.6 nM | [3] |
| This compound | Cyclic AMP Accumulation | Not Specified | Agonist Activity | Weak Agonist | [3] |
Note: A direct comparison of the IC50 values for platelet aggregation inhibition suggests that 17-Phenyl-trinor-PGD2 is significantly less potent than PGD2 in this specific assay. The term "weak agonist" for cAMP accumulation lacks specific quantitative data like an EC50 value, making direct potency comparisons challenging.
Signaling Pathways and Experimental Workflows
To understand the biological context of 17-Phenyl-trinor-PGD2's activity, it is crucial to consider the canonical PGD2 signaling pathways and the experimental workflows used to assess its effects.
PGD2 Signaling Pathway
Prostaglandin D2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and stimulates cAMP production, and the DP2 receptor (also known as CRTH2), which is coupled to Gi and inhibits cAMP production, leading to various cellular responses including chemotaxis of inflammatory cells.[4]
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow: Platelet Aggregation Assay
The inhibitory effect of 17-Phenyl-trinor-PGD2 on platelet aggregation is a key reported activity. A typical experimental workflow for this assay is outlined below.
Caption: Workflow for ADP-induced platelet aggregation assay.
Experimental Workflow: cAMP Accumulation Assay
Given that 17-Phenyl-trinor-PGD2 is described as a weak agonist of cAMP accumulation, a typical workflow to validate this would involve stimulating cells expressing the DP1 receptor.
Caption: Workflow for cAMP accumulation assay.
Experimental Protocols
Detailed protocols are essential for the independent validation and comparison of 17-Phenyl-trinor-PGD2's activity.
ADP-Induced Platelet Aggregation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 17-Phenyl-trinor-PGD2 on ADP-induced human platelet aggregation.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Adenosine diphosphate (B83284) (ADP) solution.
-
17-Phenyl-trinor-PGD2.
-
Vehicle control (e.g., DMSO or ethanol).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add varying concentrations of 17-Phenyl-trinor-PGD2 or vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Add a fixed concentration of ADP to induce platelet aggregation.
-
Record the change in light transmittance for several minutes until a maximal aggregation plateau is reached.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
Plot the percentage of inhibition (compared to the vehicle control) against the logarithm of the 17-Phenyl-trinor-PGD2 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cyclic AMP (cAMP) Accumulation Assay
Objective: To determine the half-maximal effective concentration (EC50) of 17-Phenyl-trinor-PGD2 for cAMP production in cells expressing the DP1 receptor.
Materials:
-
A cell line stably or transiently expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
17-Phenyl-trinor-PGD2.
-
Positive control (e.g., PGD2).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or other competitive immunoassays).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the DP1-expressing cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate.
-
Add serial dilutions of 17-Phenyl-trinor-PGD2, PGD2 (as a positive control), or vehicle to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., by measuring absorbance or fluorescence).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Comparison with Other Alternatives
| Compound | Target(s) | Reported Activity | Key Clinical Application (if any) |
| Ramatroban | DP2 and Thromboxane Receptor Antagonist | Competitive antagonist at the DP2 receptor.[5] | Allergic rhinitis[6] |
| Fevipiprant | Selective DP2 Receptor Antagonist | Highly selective, reversible antagonist of the DP2 receptor.[7] | Investigated for asthma[7] |
To perform a direct and meaningful comparison, it would be necessary to test 17-Phenyl-trinor-PGD2 alongside these compounds in the same validated assays, such as a DP2 receptor binding assay (to determine Ki) and a functional assay measuring the inhibition of a DP2-mediated response (e.g., calcium mobilization or chemotaxis).
Conclusion
This compound is a stable PGD2 analog with documented activity as a potent inhibitor of platelet aggregation and a weak agonist of cAMP accumulation.[3] The provided data and protocols offer a foundation for its independent validation. To fully characterize its activity and potential for specific applications, particularly concerning the DP2 receptor, further quantitative studies are recommended. These should include direct, head-to-head comparisons with PGD2 and other well-characterized DP2 receptor modulators in standardized receptor binding and functional assays. The experimental workflows and protocols detailed in this guide provide a framework for conducting such validation studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. This compound-MedChemExpress [medchemexpress.app17.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 17-Phenyl-18,19,20-trinor-pgd2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like 17-Phenyl-18,19,20-trinor-pgd2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound is a stable analog of prostaglandin (B15479496) D2 (PGD2)[1]. While the toxicological properties of this specific compound have not been fully investigated, related prostaglandin analogs are known to be potent and may be irritating to the eyes, skin, and respiratory system. Some analogs also carry reproductive health warnings[2][3][4]. Therefore, handling this compound requires stringent safety protocols. The product is often supplied as a solution in methyl acetate (B1210297), which is a highly flammable liquid[2][5].
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with engineering controls, is crucial for minimizing exposure risk.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes of the chemical solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if aerosols are generated. | Minimizes inhalation of vapors or aerosols. |
| Engineering Controls | Chemical fume hood. | Provides primary containment and ventilation to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is critical for ensuring safety and experimental integrity.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Compound Handling :
-
Conduct all work with the compound inside a certified chemical fume hood.
-
The compound is typically supplied in a solution, such as methyl acetate[5]. Be aware that methyl acetate is a highly flammable liquid[2]. Keep away from ignition sources.
-
Use caution when opening and handling the vial to prevent spills and aerosol generation.
-
For weighing, if necessary, use a balance inside the fume hood or a vented balance enclosure.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : The compound and any solutions containing it should be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations.
-
Contaminated Materials : All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be placed in a sealed, labeled hazardous waste container.
-
General Guidance : For unused medicines where a take-back program is not available, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed plastic bag, and disposing of it in the household trash[6][7]. However, for a research laboratory setting, disposal through a certified hazardous waste vendor is the standard and recommended practice.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
